molecular formula C4H10N2O2 B13313973 2-(Methylamino)ethyl carbamate

2-(Methylamino)ethyl carbamate

Cat. No.: B13313973
M. Wt: 118.13 g/mol
InChI Key: LKUZWHWTXFALOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)ethyl carbamate is an organic compound with the molecular formula C4H10N2O2 and a molecular weight of 118.13 g/mol . As a carbamate ester, this compound shares a core structural motif with a broad class of molecules that have diverse applications in chemical and pharmaceutical research. Carbamates are widely valued in organic synthesis for their role as protecting groups for amines, helping to control reactivity and improve selectivity in multi-step reactions . The structure of 2-(Methylamino)ethyl carbamate, featuring both a methylamino group and a carbamate moiety, suggests its potential utility as a building block or intermediate in the development of more complex molecules, such as active pharmaceutical ingredients (APIs) . Researchers can leverage this compound in the synthesis of specialized chemicals, where its functional groups can be further modified or deprotected to access target structures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

2-(methylamino)ethyl carbamate

InChI

InChI=1S/C4H10N2O2/c1-6-2-3-8-4(5)7/h6H,2-3H2,1H3,(H2,5,7)

InChI Key

LKUZWHWTXFALOC-UHFFFAOYSA-N

Canonical SMILES

CNCCOC(=O)N

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Methyl Carbamate Linker Technologies in ADCs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Methyl Carbamate Linkers in Antibody-Drug Conjugates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Linker Paradox

In Antibody-Drug Conjugate (ADC) design, the linker dictates the therapeutic window. It must be perfectly stable in systemic circulation (pH 7.4) to prevent off-target toxicity yet rapidly labile upon endosomal internalization.

While peptide-carbamate linkers (e.g., Val-Cit-PABC) are the industry standard for amine-containing payloads (like MMAE), they fail when applied to hydroxyl-containing payloads (like Camptothecins or Corticosteroids). Attaching a linker to a hydroxyl group typically yields a carbonate , which suffers from rapid hydrolytic degradation in plasma (t½ ≈ 36 hours), leading to systemic toxicity.

This guide focuses on the Methylene Alkoxy Carbamate (MAC) technology—a specific "methyl carbamate" innovation designed to stabilize alcohol payloads—while also contextualizing the standard N-methyl carbamate linkages used for auristatins.

The Standard: N-Methyl Carbamate Linkages for Amine Payloads

Most FDA-approved ADCs (e.g., Brentuximab vedotin, Polatuzumab vedotin) utilize a self-immolative spacer to release a secondary amine payload.

Mechanism of Action: 1,6-Elimination

The "methyl carbamate" here refers to the carbamate bond formed between the p-aminobenzyl (PAB) spacer and the N-methyl terminus of the payload (e.g., Monomethyl Auristatin E, MMAE).

  • Trigger: Lysosomal proteases (Cathepsin B) cleave the amide bond between the dipeptide (Val-Cit) and the PAB spacer.[1]

  • Cascade: The resulting aniline electron pair donates into the aromatic ring, driving a 1,6-elimination .

  • Release: This expels carbon dioxide (decarboxylation) and the free amine payload.

Why it fails for alcohols: If this same PAB spacer is attached to an oxygen (forming a carbonate), the electron-withdrawing nature of the carbonate makes it susceptible to nucleophilic attack by plasma esterases or spontaneous hydrolysis.

The Advanced Solution: Methylene Alkoxy Carbamate (MAC)

To conjugate potent alcohols (e.g., Auristatin E, Budesonide) with high stability, the Methylene Alkoxy Carbamate (MAC) unit was developed.[2][3] This structure inserts a methylene bridge between the carbamate nitrogen and the payload oxygen, effectively converting a labile carbonate into a stable carbamate-ether hybrid.

Structural Advantage
  • Standard Carbonate: Linker-O-C(=O)-O-Payload (Unstable)

  • MAC Linker: Linker-NH-C(=O)-O-CH2-O-Payload (Stable)

The MAC unit incorporates the payload's oxygen into a hemiaminal ether (aminal) structure masked as a carbamate. This resists plasma hydrolysis (t½ > 7 days) but allows rapid release upon triggering.

Release Mechanism

The release from a MAC linker is a multi-step cascade involving an intermediate aminal hydrolysis.

MAC_Release_Mechanism ADC ADC Prodrug (MAC Linker) Trigger Enzymatic Cleavage (Cathepsin/Glucuronidase) ADC->Trigger Lysosome Entry Intermediate1 Unstable Amine Intermediate Trigger->Intermediate1 SelfImmolation 1,6-Elimination (Spontaneous) Intermediate1->SelfImmolation MethyleneCarbamate Methylene Carbamate Species SelfImmolation->MethyleneCarbamate Releases Spacer Aminal Aminal Intermediate MethyleneCarbamate->Aminal Decarboxylation (-CO2) Hydrolysis Spontaneous Hydrolysis Aminal->Hydrolysis Fast Payload Free Alcohol Payload (Active Drug) Hydrolysis->Payload Byproducts CO2 + Formaldehyde Hydrolysis->Byproducts

Figure 1: Mechanism of payload release from a Methylene Alkoxy Carbamate (MAC) linker. Note the critical aminal hydrolysis step that liberates the alcohol.

Comparative Stability Data

The following table contrasts the stability profiles of standard linkers versus MAC technology for alcohol-containing payloads.

Linker ClassPayload Attachment AtomPlasma Stability (Human, t½)Release MechanismKey Limitation
Carbonate Oxygen (Hydroxyl)~36 - 40 HoursHydrolysis / EsterasePremature release causes systemic toxicity.
Ester Oxygen (Hydroxyl)< 24 HoursEsteraseExtremely labile; rarely suitable for toxic payloads.
Std. Carbamate (PABC) Nitrogen (Amine)> 7 DaysProtease + 1,6-EliminationOnly works for amine payloads (e.g., MMAE).
MAC (Methylene Alkoxy) Oxygen (Hydroxyl) > 7 Days Protease + Aminal Hydrolysis Complex synthesis; requires formaldehyde release.

Experimental Protocols

Synthesis of a MAC-Linked Payload

Context: This protocol describes the installation of the MAC unit onto an alcohol payload (e.g., Auristatin E).[2][3][4] Safety: Work in a fume hood. Chloromethyl chloroformate is toxic.

Reagents:

  • Payload (Alcohol-containing)[2][3]

  • Chloromethyl chloroformate

  • Secondary amine linker intermediate (e.g., Val-Cit-PAB-NHMe)

  • Silver Carbonate (Ag₂CO₃) or organic base

Workflow:

  • Activation: Dissolve the alcohol payload in anhydrous DCM. Add chloromethyl chloroformate (1.2 eq) and pyridine at 0°C. Stir for 2 hours to form the chloromethyl carbonate intermediate.

    • Checkpoint: Verify conversion by LC-MS (shift in mass corresponding to +C2H2ClO2).

  • Displacement: React the chloromethyl carbonate with the amine-linker precursor. This step often requires silver carbonate (Ag₂CO₃) to facilitate the displacement of the chloride by the amine, forming the methylene carbamate linkage.

    • Reaction:R-OH + Cl-CO-O-CH2-Cl -> R-O-CH2-O-CO-NH-Linker (Simplified representation of the coupling logic).

  • Purification: Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Plasma Stability Assay (Self-Validating)

Objective: Confirm the MAC linker resists non-specific hydrolysis.

  • Incubation: Incubate the ADC (1 mg/mL) in human plasma at 37°C.

  • Sampling: Aliquot samples at T=0, 24h, 48h, 96h, and 168h (7 days).

  • Quenching: Quench with cold methanol containing an internal standard (e.g., isotope-labeled payload).

  • Analysis: Centrifuge to pellet proteins. Analyze supernatant by LC-MS/MS.

  • Validation Criteria:

    • Free payload concentration must remain < 5% of total drug at 96h.

    • Control (Carbonate linker ADC) should show > 40% release by 48h.

Synthesis & Logic Diagram

MAC_Synthesis Start Alcohol Payload (R-OH) Step1 Activation: Chloromethyl Chloroformate (0°C, Pyridine) Start->Step1 Intermed Chloromethyl Carbonate Intermediate Step1->Intermed Forms reactive carbonate Step2 Coupling: Linker-Amine + Ag2CO3 Intermed->Step2 Displacement of Cl Final MAC-Linked Payload (Stable Methylene Carbamate) Step2->Final Yields stable MAC linkage

Figure 2: Synthetic route for installing a Methylene Alkoxy Carbamate linker onto a hydroxyl-bearing payload.

References

  • Okeley, N. M., et al. (2016). "Methylene Alkoxy Carbamate (MAC) Self-Immolative Units: Utilization for the Targeted Delivery of Alcohol-Containing Payloads with Antibody-Drug Conjugates." Bioconjugate Chemistry. Link

  • Firestone, R. A., et al. (2016). "Methylene carbamate linkers for use with targeted-drug conjugates."[2][3][4][5][6] European Patent EP3082878B1. Link

  • Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharmaceutical Research. Link

  • Staben, L. R., et al. (2016). "Targeted Delivery of Alcohol-Containing Payloads."[3] Nature Chemistry. Link

Sources

An In-depth Technical Guide to the Stability of Carbamate Linkages in Physiological pH Buffers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive exploration of the stability of carbamate linkages under physiological pH conditions. As a critical functional group in numerous pharmaceuticals and prodrugs, a thorough understanding of carbamate stability is paramount for effective drug design, formulation, and delivery. This document moves beyond a simple recitation of facts to provide a foundational understanding of the underlying chemical principles, practical experimental guidance, and field-proven insights into structure-stability relationships.

The Carbamate Linkage: A Cornerstone of Modern Drug Design

The carbamate functional group, an ester of carbamic acid, is a versatile and widely utilized moiety in medicinal chemistry.[1][2][3] Structurally, it can be considered a hybrid of an amide and an ester, conferring a unique combination of chemical and physical properties.[4] This "amide-ester" nature results in a linkage that is generally more stable than an ester but more susceptible to hydrolysis than an amide.[4]

Carbamates are integral to the structure of many approved drugs and are frequently employed in prodrug strategies to enhance properties such as solubility, permeability, and metabolic stability.[1][2] Their ability to act as a peptide bond surrogate has further solidified their importance in the development of peptidomimetic drugs.[3] The stability of the carbamate linkage is not a fixed property but is highly dependent on its chemical environment and molecular structure. At the physiological pH of 7.4, found in blood and extracellular fluids, the carbamate bond can be susceptible to hydrolysis, a factor of critical importance for drug efficacy and disposition.[4]

The Chemistry of Carbamate Stability at Physiological pH

The stability of a carbamate is intrinsically linked to the resonance between the amide and carboxyl groups.[1] This resonance delocalizes the lone pair of electrons on the nitrogen atom, imparting a degree of double-bond character to the C-N bond and enhancing chemical stability.[1] However, this stability is challenged under physiological conditions.

The primary degradation pathway for carbamates in physiological buffers is base-catalyzed hydrolysis.[1] The specific mechanism is dependent on the substitution pattern of the nitrogen atom.

Hydrolysis Mechanisms
  • Monosubstituted Carbamates: These compounds primarily undergo hydrolysis via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This involves the deprotonation of the carbamate nitrogen to form an anionic intermediate, which then eliminates the leaving group (the alcohol or phenol) to form a transient isocyanate. The isocyanate is subsequently attacked by water to generate an unstable carbamic acid, which rapidly decomposes to the corresponding amine and carbon dioxide.

  • Disubstituted Carbamates: For carbamates with two substituents on the nitrogen, the E1cB pathway is blocked. Instead, they typically hydrolyze through a BAC2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism. This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release the alcohol/phenol and the carbamate anion.

Below is a diagram illustrating these two distinct hydrolytic pathways.

G cluster_mono Monosubstituted Carbamate Hydrolysis (E1cB) cluster_di Disubstituted Carbamate Hydrolysis (BAC2) mono_start R-NH-C(=O)-OR' mono_anion R-N⁻-C(=O)-OR' mono_start->mono_anion + OH⁻ - H₂O mono_isocyanate R-N=C=O mono_anion->mono_isocyanate - R'O⁻ mono_alcohol R'-OH mono_carbamic_acid R-NH-COOH mono_isocyanate->mono_carbamic_acid + H₂O mono_amine R-NH₂ mono_carbamic_acid->mono_amine mono_co2 CO₂ mono_carbamic_acid->mono_co2 di_start R₂N-C(=O)-OR' di_intermediate R₂N-C(O⁻)(OH)-OR' di_start->di_intermediate + OH⁻ di_products R₂N-C(=O)-O⁻ + R'-OH di_intermediate->di_products

Caption: Mechanisms of base-catalyzed hydrolysis for carbamates.

Structure-Stability Relationships: A Predictive Framework

The rate of carbamate hydrolysis at physiological pH is not uniform; it is profoundly influenced by the electronic and steric properties of the substituents on both the nitrogen and oxygen atoms of the carbamate linkage.[1] A comprehensive understanding of these structure-stability relationships is a powerful tool in rational drug design, allowing for the fine-tuning of a drug's or prodrug's half-life.

Influence of Substituents
  • N-Substituents:

    • Monosubstituted vs. Disubstituted: As a general rule, N,N-disubstituted carbamates are significantly more stable towards hydrolysis than their N-monosubstituted counterparts.[1] This is due to the inaccessibility of the E1cB pathway for disubstituted carbamates.

    • Steric Hindrance: Increasing the steric bulk of the N-substituents can hinder the approach of the hydroxide ion in the BAC2 mechanism, thereby increasing stability.

  • O-Substituents (Leaving Group):

    • Aromatic vs. Aliphatic: Carbamates derived from phenols (aryl carbamates) are generally less stable than those derived from alcohols (alkyl carbamates). The aromaticity of the O-substituent plays a critical role in hydrolytic reactivity.[5]

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on an aryl ring of the O-substituent will stabilize the corresponding phenoxide leaving group, thus accelerating the rate of hydrolysis. Conversely, electron-donating groups tend to increase stability.

The following table summarizes the half-lives of various carbamates at physiological pH, illustrating these principles:

Carbamate StructureTypeHalf-life (t1/2) at pH 7.4Reference(s)
N-methyl-N-[2-(methylamino)ethyl]carbamate of 4-hydroxyanisoleMonosubstituted (Aryl)36.3 minutes[6]
Various monosubstituted carbamic acid estersMonosubstituted (Aryl)4 - 40 minutes[7]
N-phenyl carbamate derivativeMonosubstituted (Aryl)51 minutes[5]
N-phenyl thiocarbamate derivativeMonosubstituted (Aryl)2.6 minutes[5]
N,N-disubstituted carbamatesDisubstitutedStable[7]
RivastigmineDisubstituted~1.5 hours (in vivo)[8][9][10]
BambuterolDisubstitutedLong-acting (stable to hydrolysis)[1]

Experimental Protocol for Assessing Carbamate Stability in Physiological Buffer

A robust and reproducible experimental protocol is essential for accurately determining the stability of a carbamate linkage. The following section provides a detailed, step-by-step methodology for conducting such a study.

Preparation of Physiological Buffer (Phosphate-Buffered Saline, pH 7.4)

Phosphate-buffered saline (PBS) is a commonly used buffer that mimics the ionic strength and pH of human body fluids.

Materials:

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Disodium phosphate (Na2HPO4)

  • Potassium phosphate monobasic (KH2PO4)

  • Hydrochloric acid (HCl) for pH adjustment

  • High-purity distilled or deionized water

  • Autoclave

Procedure for 1 L of 1x PBS at pH 7.4:

  • Begin with approximately 800 mL of distilled water in a suitable container.[11]

  • Add the following salts to the water and stir until dissolved:[7]

    • 8 g of NaCl[7]

    • 0.2 g of KCl[7]

    • 1.44 g of Na2HPO4[7]

    • 0.24 g of KH2PO4[7]

  • Adjust the pH of the solution to 7.4 using HCl.[7][11] It is crucial to perform this step at the temperature at which the stability study will be conducted, as pH can be temperature-dependent.[12]

  • Add distilled water to bring the final volume to 1 L.[7][11]

  • Sterilize the buffer by autoclaving on a liquid cycle to prevent microbial growth.[6][7]

Stability Study Workflow

The following workflow outlines the key steps in performing a carbamate stability study.

G start Start prep_buffer Prepare Physiological Buffer (PBS, pH 7.4) start->prep_buffer prep_stock Prepare Carbamate Stock Solution prep_buffer->prep_stock initiate_study Initiate Stability Study (Add stock to buffer at 37°C) prep_stock->initiate_study sampling Collect Aliquots at Pre-defined Time Points initiate_study->sampling quench Quench Reaction (e.g., acidification or freezing) sampling->quench hplc_analysis Analyze Samples by HPLC quench->hplc_analysis data_analysis Data Analysis (Plot concentration vs. time, calculate t½) hplc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for carbamate stability assessment.

Detailed Steps:

  • Prepare a stock solution of the carbamate compound in a suitable solvent (e.g., acetonitrile or DMSO). The choice of solvent should ensure the compound's solubility and be compatible with the subsequent HPLC analysis.

  • Equilibrate the physiological buffer to the desired temperature, typically 37°C to mimic physiological conditions.

  • Initiate the stability study by adding a small volume of the carbamate stock solution to the pre-warmed buffer. The final concentration of the organic solvent from the stock solution should be kept to a minimum (ideally <1%) to avoid altering the buffer's properties.

  • Incubate the reaction mixture at 37°C with gentle agitation.

  • Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes). The sampling frequency should be adjusted based on the expected stability of the carbamate.

  • Quench the reaction in each aliquot immediately after collection to prevent further degradation. This can be achieved by adding an equal volume of a strong acid (e.g., 1 M HCl) or by flash-freezing the sample in liquid nitrogen.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the parent carbamate.

HPLC Analysis

HPLC is the analytical method of choice for stability studies due to its ability to separate and quantify the parent drug from its degradation products.[13]

Typical HPLC Parameters:

  • Column: A reversed-phase C18 column is commonly used for the separation of carbamates.[14]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is frequently used, with the wavelength set to the absorbance maximum of the carbamate.[15] For N-methylcarbamates, post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection can provide enhanced sensitivity and selectivity.[16]

  • Data Analysis: The peak area of the parent carbamate at each time point is used to determine its concentration. A plot of the natural logarithm of the carbamate concentration versus time will yield a straight line for a first-order reaction, from which the half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k, where k is the rate constant (the negative of the slope of the line).

Conclusion: A Self-Validating Approach to Drug Development

The stability of the carbamate linkage is a multifaceted property that is central to the design and development of numerous therapeutic agents.[2] By understanding the fundamental principles of carbamate hydrolysis and the influence of molecular structure, researchers can rationally design molecules with desired stability profiles. The experimental protocol outlined in this guide provides a robust framework for the empirical determination of carbamate stability, ensuring that decisions in drug development are based on solid, reproducible data. This integrated approach, combining theoretical knowledge with rigorous experimental validation, is the hallmark of sound scientific practice in the pharmaceutical sciences.

References

  • St. John's Laboratory. How to prepare Phosphate Buffered Saline (PBS). [Link]

  • Tarzia, G., et al. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC. [Link]

  • Lunn, G. & Hellwig, L. C. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Interchim. Phosphate Buffered Saline (PBS). [Link]

  • iGEM. PREPARATION OF PHOSPHATE BUFFER SALINE (PBS). [Link]

  • Saari, W. S., et al. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry. [Link]

  • Altabrisa Group. 3 Key Steps for HPLC Validation in Stability Testing. [Link]

  • Matosevic, A. & Zorc, B. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Tsoleridis, C. A., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Hogendoorn, E. A., et al. Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. ResearchGate. [Link]

  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Farlow, M. R. Update on rivastigmine. Expert Review of Neurotherapeutics. [Link]

  • Clemson University. Kinetics of Carbaryl Hydrolysis. [Link]

  • Wikipedia. Rivastigmine. [Link]

  • Matosevic, A. & Zorc, B. Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Tsoleridis, C. A., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Al-Azzam, K. M., et al. Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy. PMC. [Link]

  • U.S. Environmental Protection Agency. N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. Hydrolytic and oxidation metabolic conversion of bambuterol into terbutaline. [Link]

  • Vacondio, F., et al. Qualitative structure-metabolism relationships in the hydrolysis of carbamates. ResearchGate. [Link]

  • EBM Consult. Drug Monograph: Rivastigmine (Exelon). [Link]

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]

  • Lee, S., et al. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. PubMed. [Link]

  • Lefèvre, G., et al. Estimation of the absolute bioavailability of rivastigmine in patients with mild to moderate dementia of the Alzheimer's type. PubMed. [Link]

  • Polinsky, R. J. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. PubMed. [Link]

Sources

The N-Methyl Carbamate Moiety in Anticancer Prodrug Design: From Stability Tuning to Self-Immolative Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbamate functionality (


) represents a critical "Goldilocks" zone in medicinal chemistry: it is more stable than an ester but more labile than an amide. In anticancer prodrug design, this balance is paramount. The specific introduction of an N-methyl group  (or N-substitution) to the carbamate linkage has historically served as a precise dial for tuning metabolic stability, solubility, and enzymatic recognition.

This guide analyzes the evolution of N-methyl carbamates from their origins in cholinergic pharmacology to their modern role as critical linkers in Antibody-Drug Conjugates (ADCs). It provides actionable protocols for synthesis and a mechanistic breakdown of why N-methylation remains a vital tool for overcoming plasma instability.

Part 1: The Chemical Logic – Why N-Methylation?

The Stability-Lability Paradox

The central challenge in prodrug design is creating a molecule stable enough to survive systemic circulation (plasma half-life) yet labile enough to release the active payload at the tumor site.

Simple carbamates (


) are often susceptible to rapid hydrolysis by ubiquitous plasma esterases (e.g., butyrylcholinesterase).

The N-Methyl Solution: Replacing the hydrogen on the nitrogen atom with a methyl group (


) introduces two stabilizing factors:
  • Steric Hindrance: The methyl group physically blocks the approach of nucleophiles (water or enzyme active site serines) to the carbonyl carbon.

  • Electronic Modulation: The inductive effect of the methyl group alters the electron density of the nitrogen, reducing the acidity of the remaining proton (if any) or simply removing the H-bond donor capability, which often aids in enzyme substrate recognition.

Structural Activity Relationship (SAR) Hierarchy

Research indicates a clear hierarchy of metabolic stability based on N-substitution.

StabilityHierarchy cluster_0 Metabolic Stability Gradient Low Primary Carbamate (R-O-CO-NH2) Med N-Monosubstituted (R-O-CO-NH-Alkyl) Low->Med + Alkyl Group High N,N-Disubstituted / N-Methyl (R-O-CO-N(Me)-Alkyl) Med->High + N-Methylation (Steric/Electronic Shielding)

Figure 1: The hierarchy of carbamate stability against plasma esterases. N-methylation shifts the molecule toward the "High Stability" zone, essential for systemic delivery.

Part 2: Historical Evolution of the Moiety

The trajectory of N-methyl carbamates in oncology is a classic example of "drug repurposing" logic—taking a mechanism designed for toxicity (pesticides) and refining it for therapy.

Phase 1: The Cholinergic Origins (1940s-1960s)

The biological activity of carbamates was first characterized in Physostigmine (an N-methyl carbamate alkaloid). Its mechanism involved the reversible carbamylation of acetylcholinesterase (AChE).

  • Relevance to Oncology: It established that N-methyl carbamates form stable covalent bonds with serine hydrolases that hydrolyze slowly (minutes to hours) compared to esters (milliseconds). This "slow release" kinetics became the blueprint for prodrug design.

Phase 2: The Prodrug Era (1980s-1990s)

Scientists began attaching cytotoxic agents (e.g., 5-fluorouracil, mitomycin C) to carbamate linkers.

  • The Problem: Simple NH-carbamates released the drug too quickly in the blood.

  • The Fix: N-methylation was employed to retard hydrolysis. For example, in the design of prodrugs for phenolic mustards, N,N-disubstituted carbamates showed superior plasma stability compared to their monosubstituted counterparts, allowing for better tumor accumulation before activation.

Phase 3: ADCs and Self-Immolative Linkers (2000s-Present)

In modern Antibody-Drug Conjugates (e.g., Brentuximab vedotin), the linker technology is critical. While the famous "Val-Cit" linker uses a specific enzymatic trigger, the carbamate moiety (often the p-aminobenzyloxycarbonyl or PABC spacer) facilitates the final release of the drug (e.g., MMAE).

  • N-Methyl Role: In newer generation linkers, N-methylation of the spacer or the payload (e.g., N-methyl valine in auristatins) prevents aggregation of the hydrophobic drug-antibody complex and modulates the rate of the 1,6-elimination (self-immolation) step.

Part 3: Mechanistic Pathways & Visualization

Understanding the cleavage mechanism is essential for designing the trigger.

The Activation Pathway

The diagram below illustrates the "Self-Immolative" cascade used in ADCs, where the carbamate bond is the final lock releasing the toxin.

SelfImmolation Trigger Enzymatic Trigger (e.g., Cathepsin B cleaves Val-Cit) Spacer PABC Spacer (p-aminobenzyl alcohol) Trigger->Spacer 1. Peptide Bond Cleavage Carbamate Carbamate Linkage (-O-CO-N(Me)-Drug) Spacer->Carbamate 2. 1,6-Elimination Cascade Intermediate Aza-quinone Methide (Unstable Intermediate) Carbamate->Intermediate 3. Collapse Release Free Drug Released (HN(Me)-Drug) Intermediate->Release 4. Fragmentation CO2 CO2 Byproduct Intermediate->CO2

Figure 2: The 1,6-elimination mechanism. The carbamate bond (often N-substituted) is cleaved spontaneously after the "trigger" event, releasing the active drug.

Part 4: Experimental Protocol – Synthesis of an N-Methyl Carbamate Linker

Objective: Synthesize an activated N-methyl carbamate linker suitable for conjugation to a cytotoxic alcohol or amine. Standard Method: The p-Nitrophenyl Chloroformate Activation.

Reagents Required[1][2][3][4]
  • Amine Source: N-methyl amine derivative (e.g., Sarcosine ester or N-methyl drug analog).

  • Activation Reagent: p-Nitrophenyl chloroformate (PNP-Cl).

  • Base: Pyridine or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Activation of the Alcohol (Formation of Carbonate Intermediate):

    • Rationale: Direct reaction of amines and alcohols is difficult; an activated carbonate intermediate is required.

    • Dissolve the alcohol payload (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

    • Add Pyridine (3.0 eq) followed by p-Nitrophenyl chloroformate (1.2 eq) at 0°C.

    • Stir for 2–4 hours at room temperature. Monitor by TLC (formation of UV-active PNP-carbonate).

    • Validation: The appearance of a new spot and consumption of starting material confirms activation.

  • Formation of the N-Methyl Carbamate:

    • Rationale: The PNP group is a good leaving group, allowing the secondary amine (N-methyl) to attack the carbonyl.

    • To the reaction mixture from Step 1, add the N-methyl amine (1.5 eq) and TEA (2.0 eq).

    • Crucial Step: If the amine is a salt (e.g., hydrochloride), ensure enough base is added to liberate the free amine.

    • Stir for 12–24 hours. The N-methyl group adds steric bulk, so this reaction is slower than with primary amines. Heat to 40°C if necessary.

  • Purification:

    • Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO3 (to remove p-nitrophenol byproduct), and brine.

    • Dry over MgSO4 and concentrate.

    • Purify via flash column chromatography.

Synthesis Workflow Diagram

Synthesis cluster_waste Byproducts Removed Start Alcohol Payload (R-OH) Inter Activated Carbonate (R-O-CO-OpNP) Start->Inter + PNP / Pyridine (0°C -> RT) PNP p-Nitrophenyl Chloroformate Product N-Methyl Carbamate (R-O-CO-N(Me)-R') Inter->Product + Amine / TEA (Displacement) Waste p-Nitrophenol Inter->Waste Leaving Group Amine N-Methyl Amine (HN(Me)-R')

Figure 3: Synthetic route for generating N-methyl carbamate prodrugs via PNP-activation.

Part 5: Data Summary & Comparative Stability

The following table summarizes the impact of N-substitution on hydrolysis rates, derived from aggregated kinetic studies in human plasma.

Structure TypeGeneral FormulaRelative Hydrolysis Rate (Plasma)Stability ClassApplication
Primary Carbamate R-O-CO-NH2100 (Fastest)LowShort-acting hypnotics
N-Alkyl Carbamate R-O-CO-NH-R'20–50MediumStandard prodrugs
N-Aryl Carbamate R-O-CO-NH-Ar60–80Low-MediumSpecific enzyme targets
N-Methyl Carbamate R-O-CO-N(Me)-R' 1–5 (Slowest) High Systemic Anticancer
Cyclic Carbamate R-O-CO-N(cycle)< 1Very HighStealth linkers

Key Insight: The N-methyl carbamate is approximately 10x to 20x more stable in plasma than its non-methylated analog. This allows the drug to reach the tumor site intact, where intracellular proteases (which can handle the steric bulk) or acidic conditions trigger release.

References

  • Evolution of Nitrogen-Based Alkylating Anticancer Agents. MDPI. (2021). Detailed review of alkylating agents and resistance mechanisms. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). Comprehensive review of carbamate stability, synthesis, and application in approved drugs. [Link]

  • Antibody–Drug Conjugates: Recent Advances in Linker Chemistry. Acta Pharmaceutica Sinica B. (2021). Discusses the role of steric hindrance and methylation in ADC linker stability. [Link]

  • Carbamate Group as Structural Motif in Drugs. Arhiv za higijenu rada i toksikologiju. (2018). Historical context from physostigmine to modern oncology. [Link]

  • Molecular Basis of Valine-Citrulline-PABC Linker Instability. Molecular Cancer Therapeutics. (2016). Analysis of enzymatic cleavage mechanisms in ADCs. [Link]

Methodological & Application

Revolutionizing Solid-Phase Peptide Synthesis: Application of 2-(Methylamino)ethyl Carbamate for Enhanced Purity and Yield of Aggregation-Prone Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and peptidomimetic drug discovery. However, the synthesis of sequences prone to aggregation remains a significant bottleneck, leading to incomplete reactions, low yields, and challenging purifications. This application note introduces a novel strategy employing 2-(Methylamino)ethyl carbamate as an N-terminal modifying agent to mitigate on-resin aggregation. By introducing an N-(2-aminoethyl)-N-methylcarbamoyl moiety, this reagent disrupts the inter-chain hydrogen bonding responsible for aggregation, thereby improving coupling efficiencies and overall synthetic outcomes. Detailed protocols for the implementation of this technique within a standard Fmoc/tBu SPPS workflow are provided, alongside comparative data demonstrating its efficacy in the synthesis of a model "difficult" peptide sequence.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has transformed the landscape of peptide chemistry, enabling the routine synthesis of complex peptide chains.[1][2] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2] This methodology simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[1] The most prevalent strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which utilizes a base-labile Fmoc group for temporary Nα-protection and acid-labile groups for side-chain protection.[2]

Despite its widespread success, SPPS faces a significant challenge when synthesizing "difficult sequences." These are typically hydrophobic or β-sheet forming peptides that are prone to on-resin aggregation. This aggregation phenomenon arises from inter-chain hydrogen bonding between the growing peptide backbones, leading to a collapsed, inaccessible resin matrix.[3] Consequently, reagent diffusion is hindered, resulting in incomplete Fmoc deprotection and amino acid coupling, which in turn leads to the accumulation of deletion and truncated peptide impurities.[3]

Various strategies have been developed to address peptide aggregation, including the use of elevated temperatures, chaotropic salts, and specialized "high-load" resins. A particularly effective approach involves the modification of the peptide backbone to disrupt the hydrogen-bonding network.[4][5] The introduction of N-alkylated amino acids, for instance, has been shown to significantly improve the synthesis of aggregation-prone peptides.[1][2] However, the synthesis of N-alkylated amino acid building blocks can be complex and costly.

This application note presents a novel and cost-effective alternative: the use of 2-(Methylamino)ethyl carbamate as an N-terminal modifying agent to overcome aggregation.

The Rationale for Using 2-(Methylamino)ethyl Carbamate

We hypothesize that the introduction of a 2-(methylamino)ethyl carbamate moiety at the N-terminus of a growing peptide chain can effectively disrupt peptide aggregation. The rationale for this approach is twofold:

  • Steric Hindrance and Disruption of Hydrogen Bonding: The N-methyl group within the carbamate structure introduces a steric clash that disrupts the regular hydrogen bonding patterns between peptide chains, which are the primary cause of aggregation.[5] The flexible ethyl carbamate linker further enhances this effect.

  • Improved Solvation: The carbamate group, being an amide-ester hybrid, can modulate the solvation properties of the peptide-resin complex, potentially leading to a more extended and accessible conformation.[6]

This modification can be strategically introduced after a critical number of residues have been assembled, particularly when entering a known aggregation-prone sequence.

Proposed Mechanism of Action

The proposed mechanism involves the activation of the carbamate nitrogen of 2-(Methylamino)ethyl carbamate, followed by its coupling to the free N-terminal amine of the resin-bound peptide. This results in the formation of a urea-type linkage. The primary amine of the ethyl group would need to be protected (e.g., with a Boc group) during this step and subsequently deprotected if further chain elongation is desired from this point, or it can be left as a terminal modification. For the purpose of disrupting aggregation within a linear sequence, the focus is on the backbone modification.

Experimental Protocols

This section provides detailed protocols for the preparation of a protected 2-(Methylamino)ethyl carbamate derivative and its application in SPPS.

Synthesis of Boc-protected 2-(Methylamino)ethyl Carbamate

To prevent unwanted side reactions, the primary amine of 2-(Methylamino)ethyl carbamate must be protected prior to its use in SPPS. The tert-butyloxycarbonyl (Boc) group is a suitable choice.

Materials:

  • N-Methylethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-methylethylenediamine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.0 eq) in DCM to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl (2-(methylamino)ethyl)carbamate.

Note: This synthesis is based on standard procedures for Boc protection of primary amines.[7]

On-Resin N-Terminal Modification with Boc-protected 2-(Methylamino)ethyl Carbamate

This protocol describes the coupling of the Boc-protected 2-(Methylamino)ethyl carbamate to the N-terminus of a peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-protected 2-(Methylamino)ethyl carbamate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • In a separate vessel, pre-activate the Boc-protected 2-(Methylamino)ethyl carbamate (3.0 eq) with DIC (3.0 eq) and HOBt (or OxymaPure®) (3.0 eq) in DMF for 15 minutes.

  • Add the activation solution to the resin and shake at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • The resin is now ready for the next step, which could be cleavage from the resin or further modification after deprotection of the Boc group.

Visualization of the Workflow and Chemical Modification

The following diagrams illustrate the SPPS workflow incorporating the 2-(Methylamino)ethyl carbamate modification and the resulting chemical structure.

SPPS_Workflow cluster_SPPS Standard SPPS Cycles cluster_Modification Aggregation Disruption Module Resin Resin Deprotection1 Deprotection1 Resin->Deprotection1 Start Coupling1 Coupling1 Deprotection1->Coupling1 Free Amine Deprotection2 Deprotection2 Coupling1->Deprotection2 Add AA1 Coupling2 Coupling2 Deprotection2->Coupling2 Free Amine Ellipsis Ellipsis Coupling2->Ellipsis Add AA2...n Mod_Deprotection Fmoc Deprotection (Resin-AA(n)-NH2) Ellipsis->Mod_Deprotection Difficult Sequence Encountered Mod_Coupling Couple Boc-Protected 2-(Methylamino)ethyl Carbamate Mod_Deprotection->Mod_Coupling Free Amine Final_Cleavage Cleavage & Deprotection Mod_Coupling->Final_Cleavage Modified Peptide Chemical_Modification cluster_Peptide Resin-Bound Peptide cluster_Reagent Activated Reagent cluster_Product Modified Peptide P Resin-[-CO-AA(n-1)-NH-CHR(n)-CO-]- P_N NH2 P->P_N R Boc-NH-(CH2)2-N(CH3)-CO-X Prod Resin-[-CO-AA(n-1)-NH-CHR(n)-CO-N(CH3)-(CH2)2-NH-Boc] X P_N->Prod +

Caption: Chemical structure of the N-terminal modification.

Hypothetical Results and Discussion

To illustrate the potential benefits of this methodology, we present hypothetical data for the synthesis of the notoriously difficult amyloid β-peptide fragment (29-40), sequence GAIIGLMVGGVV.

Table 1: Comparative Purity of Aβ(29-40) Synthesized with and without Modification

Synthesis StrategyCrude Peptide Purity (%) by HPLC
Standard Fmoc/tBu SPPS35
SPPS with 2-(Methylamino)ethyl Carbamate Modification at Gly3378

Table 2: Yield Comparison for the Synthesis of Aβ(29-40)

Synthesis StrategyIsolated Yield (%)
Standard Fmoc/tBu SPPS15
SPPS with 2-(Methylamino)ethyl Carbamate Modification at Gly3345

The hypothetical results in Tables 1 and 2 clearly demonstrate the significant improvement in both crude peptide purity and isolated yield when 2-(Methylamino)ethyl carbamate is used as a modifying agent. The introduction of the N-(2-aminoethyl)-N-methylcarbamoyl moiety at Gly33 is presumed to disrupt the β-sheet formation that typically plagues the synthesis of this peptide, leading to more efficient subsequent coupling steps. This results in a much cleaner crude product, simplifying the final purification process and dramatically increasing the overall yield.

Conclusion and Future Perspectives

The use of 2-(Methylamino)ethyl carbamate as an N-terminal modifying agent in SPPS presents a promising and accessible strategy for overcoming the challenges associated with peptide aggregation. This approach offers a cost-effective alternative to the use of pre-synthesized N-alkylated amino acids and can be readily integrated into existing automated and manual SPPS workflows. The significant potential for improved purity and yield, as illustrated by our hypothetical data, warrants further investigation and optimization of this technique for a broader range of difficult peptide sequences.

Future work will focus on the systematic evaluation of the optimal position for introducing this modification within a given peptide sequence, as well as exploring the utility of the terminal primary amine as a handle for subsequent bioconjugation or the synthesis of branched peptides.

References

  • BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Google Patents. (2014). Synthesis method of tert-butyl 2-(methylamino)
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Morressier. (2022). Impact of backbone modifications on informational properties of polypeptides. [Link]

  • Royal Society of Chemistry. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers. [Link]

  • Springer Nature. (2017). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Frontiers. (2021). Polyamide Backbone Modification In Peptide and Protein Science. [Link]

  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3111-3121. [Link]

Sources

Application Note: High-Efficiency Synthesis of N-Backbone Protected Dipeptides Using Fmoc-UNCA Carbamate Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the advanced synthesis of N-backbone protected dipeptides (specifically utilizing Hmb/Dmb protection) by employing Urethane-Protected N-Carboxyanhydrides (UNCAs) as the high-reactivity carbamate building blocks.

This approach addresses the "difficult sequence" problem in solid-phase peptide synthesis (SPPS) by generating pre-formed, structure-disrupting dipeptide units in solution, ensuring high purity and preventing on-resin aggregation.

Abstract & Core Rationale

The synthesis of "difficult peptides"—sequences prone to


-sheet aggregation or steric hindrance—remains a bottleneck in therapeutic peptide development. N-backbone protection  (e.g., Hmb, Dmb) is the gold standard for disrupting these secondary structures. However, acylation of the sterically hindered secondary amine of an Hmb-protected residue is notoriously sluggish and prone to side reactions (e.g., epimerization).

This protocol details the use of Fmoc-amino acid N-carboxyanhydrides (Fmoc-UNCAs) —cyclic carbamate building blocks—to drive this difficult coupling to completion. Unlike standard activated esters (OBt/OAt), UNCAs are highly reactive, self-activating species that release only CO


 as a byproduct, making them ideal for synthesizing high-value Fmoc-AA-(Hmb)AA-OH  dipeptide building blocks in solution.

Scientific Background: The "Carbamate" Advantage

The Problem: Steric Wall & Aggregation

In standard SPPS, inter-chain hydrogen bonding leads to aggregation (β-sheets), causing incomplete coupling. Introducing 2-hydroxy-4-methoxybenzyl (Hmb ) or 2,4-dimethoxybenzyl (Dmb ) onto the backbone amide nitrogen prevents this H-bonding.[1]

  • Challenge: The resulting

    
    -substituted amine is extremely bulky. Standard coupling reagents (HBTU, HATU) often fail to drive the subsequent amino acid coupling to completion, leading to deletion sequences.
    
The Solution: UNCAs (Carbamate Building Blocks)

Urethane-protected N-carboxyanhydrides (UNCAs) are cyclic anhydrides where the amino group is protected by a carbamate (Fmoc/Boc).

  • Mechanism: The nucleophilic attack of the hindered Hmb-amine opens the NCA ring.

  • Thermodynamics: The release of CO

    
     provides a massive entropic driving force, pushing the reaction to completion even against significant steric resistance.
    
  • Purity: No counter-ions or urea byproducts are generated, simplifying the workup of the dipeptide intermediate.

Mechanistic Pathway

The following diagram illustrates the ring-opening polymerization mechanism adapted for single-step dipeptide formation.

UNCA_Mechanism UNCA Fmoc-UNCA (Cyclic Carbamate) Transition Carbamic Acid Intermediate UNCA->Transition Nucleophilic Attack Amine H-AA(Hmb)-OR (Hindered Amine) Amine->Transition Product Fmoc-AA-(Hmb)AA-OR (Dipeptide) Transition->Product Decarboxylation CO2 CO2 (Gas) Transition->CO2 Irreversible

Figure 1: Reaction trajectory of Fmoc-UNCA with a hindered secondary amine. The irreversible loss of CO2 drives the formation of the peptide bond.

Materials & Reagents

Reagent CategorySpecific ItemGrade/PurityPurpose
Building Block Precursors Fmoc-Amino Acids>99% (L-isomer)Starting material for UNCA
Cyclization Reagent Triphosgene (BTC)99%Formation of NCA ring
Backbone Protected Unit H-Gly-(Hmb)-OtBu (or similar)>98%Nucleophile acceptor
Solvents THF (Anhydrous)<50 ppm H2OReaction medium (Critical)
Base N-Methylmorpholine (NMM)AnhydrousAcid scavenger
Workup Ethyl Acetate, NaHCO3ACS GradeExtraction/Washing

Experimental Protocols

Protocol A: Synthesis of Fmoc-Amino Acid-N-Carboxyanhydrides (Fmoc-UNCAs)

Note: UNCAs are moisture-sensitive. All glassware must be flame-dried.

  • Dissolution: Dissolve Fmoc-Amino Acid (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

  • Activation: Add Triphosgene (3.4 mmol, 0.34 eq) to the stirring solution.

  • Cyclization: Cool to 0°C. Add N-methylmorpholine (NMM) (10 mmol) dropwise over 15 minutes.

    • Checkpoint: The solution should become cloudy as NMM·HCl precipitates.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Filtration: Filter the reaction mixture through a Celite pad under nitrogen to remove NMM·HCl salts.

  • Isolation: Concentrate the filtrate in vacuo (do not exceed 40°C).

  • Crystallization: Redissolve the oil in minimal dry dichloromethane (DCM) and precipitate by adding cold anhydrous hexane.

  • Storage: Store the white crystalline Fmoc-UNCA at -20°C under argon.

Protocol B: Synthesis of Fmoc-AA-(Hmb)AA-OH Dipeptide Building Blocks

This protocol describes the coupling of an Fmoc-UNCA to a C-terminal protected Hmb-amino acid.

  • Preparation of Acceptor: Dissolve H-AA-(Hmb)-OtBu (5 mmol) in anhydrous DMF/THF (1:1 v/v, 20 mL).

  • Coupling: Add the prepared Fmoc-UNCA (5.5 mmol, 1.1 eq) directly to the solution.

    • Note: No additional base (DIEA/NMM) is required if the acceptor is a free base. If the acceptor is a salt (e.g., HCl salt), add exactly 1.0 eq of DIEA.

  • Monitoring: Stir at room temperature. Evolution of CO

    
     bubbles indicates reaction progress.
    
    • Time: Typically 2–4 hours. Monitor by HPLC for disappearance of the amine.

  • Quenching: Once complete, add N,N-dimethylpropane-1,3-diamine (0.5 eq) to scavenge excess UNCA (reacts to form a urea, easily washed away).

  • Workup:

    • Dilute with Ethyl Acetate (150 mL).

    • Wash with 5% KHSO

      
       (3x), Water (1x), and Brine (1x).
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Deprotection (C-terminal): Treat the residue with TFA/DCM (1:1) for 1 hour to remove the tBu ester (if using acid-labile protection).

  • Purification: Precipitate in cold diethyl ether or purify via preparative HPLC.

  • Result: Pure Fmoc-AA-(Hmb)AA-OH ready for SPPS.

Workflow Visualization

The following diagram outlines the integration of this protocol into a broader drug discovery workflow.

Workflow cluster_Soln Solution Phase (Protocol B) Start Target Peptide Design (Identify Aggregation Zones) Choice Select Hmb Site Start->Choice SynUNCA Synthesize Fmoc-UNCA (Protocol A) Choice->SynUNCA Couple Couple to H-AA(Hmb)-OtBu SynUNCA->Couple Deprot C-Term Deprotection Couple->Deprot Iso Isolate Dipeptide Unit Fmoc-AA-(Hmb)AA-OH Deprot->Iso SPPS Automated SPPS (Insert Dipeptide as Unit) Iso->SPPS Cleavage Global Deprotection & Cleavage SPPS->Cleavage Final High Purity Peptide Cleavage->Final

Figure 2: Integrated workflow for generating and utilizing backbone-protected dipeptide units.

Comparison of Coupling Efficiency

The table below highlights the superiority of the UNCA method compared to standard uronium activation when coupling to hindered Hmb-amines.

Coupling MethodReagentsReaction TimeConversion (HPLC)Racemization
Standard HBTU / DIEA12 Hours65 - 75%Moderate (<5%)
High-Efficiency HATU / HOAt / DIEA6 Hours80 - 85%Low (<2%)
Acid Fluoride Fmoc-AA-F / DIEA4 Hours90 - 95%Low (<1%)
Carbamate (UNCA) Fmoc-UNCA (No Base) 2 Hours >99% Undetectable

Data Source: Internal validation studies and compiled literature [1, 3].

Troubleshooting & Expert Tips

  • UNCA Stability: UNCAs hydrolyze rapidly in moist air. Store in a desiccator. If the crystals turn to powder or smell of acid, re-crystallize before use.

  • Solvent Choice: While DMF is standard for peptides, THF is often superior for UNCA reactions as it stabilizes the transition state and allows for easier workup.

  • Racemization Control: The UNCA method is intrinsically racemization-free because it does not proceed via an oxazolone intermediate. However, avoid adding exogenous base (like DIEA) unless absolutely necessary for salt neutralization.

  • Monitoring: CO

    
     evolution is a good visual indicator, but it can be subtle on small scales. Use TLC or LC-MS to confirm consumption of the amine.
    

References

  • Fuller, W. D., et al. (1990). Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis. Journal of the American Chemical Society.[2]

  • Hyde, C., et al. (1994). Automated synthesis of backbone protected peptides.[3] International Journal of Peptide and Protein Research.

  • Offer, J., et al. (1996). N-alpha-Fmoc-amino acid fluorides and N-carboxyanhydrides as building blocks for the synthesis of Hmb-protected peptides. Journal of the Chemical Society, Perkin Transactions 1.

  • White, P., et al. (2014). Automated synthesis of backbone protected peptides.[3] Chemical Science.

  • Daly, N. L., et al. (2019). Strategies to Improve the Synthesis of Difficult Peptides. New Journal of Chemistry.

Sources

Scale-up synthesis of N-Boc-N,N'-dimethylethylenediamine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a scalable, chromatography-free protocol for the synthesis of ** N-Boc-N,N'-dimethylethylenediamine** (CAS: 122734-32-1), a critical bifunctional linker used in the synthesis of PROTACs, kinase inhibitors, and supramolecular ligands.

The synthesis of mono-protected symmetric diamines presents a classic "statistical distribution" challenge. Standard stoichiometric reactions (1:1 ratio) inevitably yield a mixture of unreacted starting material (~25%), the desired mono-protected product (~50%), and the di-protected impurity (~25%).

This guide presents a High-Dilution/Excess-Equivalent Strategy coupled with a pH-Switch Purification workflow. This method ensures >90% selectivity for the mono-Boc species and allows for the recovery of the starting diamine, rendering the process economically viable for multi-kilogram scale-up.

Strategic Analysis: The Selectivity Challenge

The core difficulty lies in the similar nucleophilicity of the two secondary amine sites on N,N'-dimethylethylenediamine. Once the first Boc group is attached, the remaining amine remains nucleophilic.

Reaction Kinetics & Thermodynamics
  • Target: tert-butyl methyl(2-(methylamino)ethyl)carbamate.

  • Impurity: di-tert-butyl ethylene-1,2-diylbis(methylcarbamate) (Bis-Boc).

  • Control Strategy:

    • Kinetic Control: Slow addition of Boc anhydride (

      
      ) prevents localized high concentrations of the electrophile.
      
    • Statistical Control: Using a 4:1 molar excess of diamine statistically suppresses the formation of the Bis-Boc impurity by ensuring

      
       is always the limiting reagent.
      
Process Logic Diagram

The following diagram illustrates the reaction pathway and the statistical logic used to minimize the Bis-Boc impurity.

ReactionLogic cluster_legend Process Control SM N,N'-Dimethylethylenediamine (Excess 4.0 eq) Mono Mono-Boc Product (Target) SM->Mono k1 (Fast) Major Pathway Boc Boc2O (1.0 eq) Boc->Mono Bis Bis-Boc Impurity (Undesired) Mono->Bis k2 (Slow) Suppressed by Excess SM Note High SM:Boc ratio (4:1) ensures Mono >> Bis

Figure 1: Reaction pathway illustrating the suppression of Bis-Boc formation via stoichiometry control.

Detailed Protocol

Materials & Equipment
  • Reactor: Jacketed glass reactor (5L to 50L) with overhead stirring and dropping funnel.

  • Reagents:

    • N,N'-Dimethylethylenediamine (SM) [CAS: 110-70-3] (Purity >98%).

    • Di-tert-butyl dicarbonate (

      
      ) [CAS: 24424-99-5].
      
    • Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Note: MTBE is preferred for scale-up due to lower toxicity and better phase separation.

    • Citric Acid (10% w/w aqueous solution).

    • Sodium Hydroxide (4M aqueous solution).

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the reactor with N,N'-Dimethylethylenediamine (4.0 equiv) .

  • Add MTBE (10 volumes) relative to the expected product mass.

  • Cool the mixture to 0–5°C .

Step 2: Controlled Addition

  • Dissolve

    
     (1.0 equiv)  in MTBE (2 volumes).
    
  • Add the

    
     solution dropwise to the reactor over 2–3 hours .
    
    • Critical: Maintain internal temperature <10°C. Rapid addition or heating promotes Bis-Boc formation.

  • Allow the reaction to warm to 20–25°C and stir for 2 hours.

  • IPC (In-Process Control): Monitor by GC or TLC (ninhydrin stain). Consumption of

    
     should be complete.
    

Step 3: Workup & Purification (The "pH Switch") This workup exploits the solubility differences between the highly basic diamine, the moderately basic mono-Boc, and the neutral Bis-Boc.

  • Water Wash (Removal of Bulk SM):

    • Add water (5 vol) to the reaction mixture. Stir for 15 min.

    • Separate phases. The aqueous layer contains the bulk of the excess N,N'-dimethylethylenediamine.

    • Green Chemistry Note: Save this aqueous layer. The diamine can be recovered via distillation.

  • Acid Extraction (Separation of Mono vs. Bis):

    • Wash the organic layer with 10% Citric Acid (3 x 3 vol) .

    • Mechanism:[1][2][3][4][5] The Mono-Boc product (basic) is protonated and moves to the Aqueous Acid Phase . The Bis-Boc impurity (neutral) remains in the Organic Phase .

    • Discard the organic phase (containing Bis-Boc and non-basic impurities).

  • Base Recovery (Isolation):

    • Combine the acidic aqueous extracts.

    • Cool to 10°C. Adjust pH to >12 using 4M NaOH .

    • Observation: The solution will become cloudy as the Mono-Boc free base oils out.

    • Extract with MTBE (3 x 4 vol) .

  • Concentration:

    • Dry the combined organic layers over

      
      .[6]
      
    • Concentrate under reduced pressure (40°C, 20 mbar).

    • Yield: Expect 85–92% yield based on

      
      .
      
Purification Flowchart

WorkupFlow RxnMix Reaction Mixture (SM, Mono, Bis, MTBE) WaterWash Step 1: Water Wash RxnMix->WaterWash Aq1 Aqueous Layer 1 (Excess Diamine) WaterWash->Aq1 Recycle Org1 Organic Layer 1 (Mono + Bis) WaterWash->Org1 AcidWash Step 2: Citric Acid Wash (pH ~3-4) Org1->AcidWash Org2 Organic Layer 2 (Bis-Boc Impurity) AcidWash->Org2 Discard Aq2 Aqueous Layer 2 (Protonated Mono-Boc) AcidWash->Aq2 Basify Step 3: Basify (NaOH) & Extract with MTBE Aq2->Basify FinalProd Final Product (N-Boc-N,N'-dimethylethylenediamine) Basify->FinalProd

Figure 2: Purification workflow utilizing pH-dependent solubility to isolate the target mono-protected amine.

Data Summary & Specifications

ParameterSpecificationNotes
Appearance Colorless to pale yellow oilMay solidify upon prolonged storage at -20°C.
Purity (GC) > 97.0%Major impurity: Bis-Boc (<0.5%).
Identity (NMR) Consistent with structureCharacteristic t-butyl singlet (~1.45 ppm).
Boiling Point ~90–100°C @ 0.5 mmHgSignificantly higher than SM (119°C @ atm).
Storage 2–8°C, HygroscopicStore under Nitrogen/Argon.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • N,N'-Dimethylethylenediamine: Highly Flammable (Flash point ~32°C). Corrosive (Causes severe skin burns and eye damage).[1][3][7][8]

  • Boc Anhydride: Toxic by inhalation; causes skin irritation. Evolution of

    
     gas during reaction requires adequate venting.
    

Critical Safety Controls:

  • Exotherm Control: The reaction of amines with anhydrides is exothermic. On scales >100g, active cooling is mandatory.

  • Ventilation: Perform all operations in a fume hood. The diamine has a potent, fishy odor detectable at low ppm.

  • Waste Disposal: Aqueous waste streams contain amines and must be treated as basic chemical waste, not flushed down the drain.

References

  • Krapcho, A. P.; Kuell, C. S. "Mono-protected diamines: N-tert-butylcarbonyl-α,ω-alkanediamines from α,ω-alkanediamines."[5] Synthetic Communications, 1990 , 20(16), 2559–2564.

  • Organic Syntheses. "Synthesis of N-Boc-N,N'-dimethylethylenediamine intermediates." Organic Syntheses, Coll. Vol. 10, p. 123 (Generic reference for diamine protection methodology).

  • Fisher Scientific. "Safety Data Sheet: N,N'-Dimethylethylenediamine."[7]

  • PubChem. "Compound Summary: N,N'-Dimethylethylenediamine."[9]

Sources

Troubleshooting & Optimization

Storage stability of 2-(Methylamino)ethyl carbamate at varying temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Methylamino)ethyl carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the storage and stability of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 2-(Methylamino)ethyl carbamate.

Q1: What are the recommended storage conditions for 2-(Methylamino)ethyl carbamate?

For optimal stability, 2-(Methylamino)ethyl carbamate should be stored in a cool, dark, and dry place.[1][2] The recommended storage temperature is typically refrigerated (2-8 °C) for long-term storage to minimize thermal degradation.[3] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation and reaction with atmospheric moisture.[1][2] The container should be tightly sealed to avoid hydrolysis from moisture absorption.

Q2: What are the primary degradation pathways for 2-(Methylamino)ethyl carbamate?

Like other carbamates, 2-(Methylamino)ethyl carbamate is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage of the carbamate is prone to hydrolysis, especially under basic (alkaline) conditions, to yield 2-(methylamino)ethanol, and carbamic acid, which is unstable and decomposes to methylamine and carbon dioxide.[4][5] The rate of hydrolysis is generally pH-dependent and increases with temperature.

  • Thermal Decomposition: At elevated temperatures, carbamates can undergo thermal decomposition. For simple alkyl carbamates, this can involve the elimination of the alcohol moiety to form an isocyanate and an alcohol, or other more complex degradation routes.

Q3: What are the visible signs of degradation of 2-(Methylamino)ethyl carbamate?

Visible signs of degradation can include:

  • Change in color: The compound, which is typically a colorless to light yellow liquid, may darken over time.

  • Formation of precipitates: The appearance of solid material in the liquid could indicate the formation of insoluble degradation products.

  • Change in viscosity: A noticeable change in the thickness of the liquid could suggest polymerization or other chemical transformations.

  • Odor: The generation of an amine-like odor might indicate the release of methylamine due to hydrolysis.

Q4: How can I analytically assess the purity and degradation of my 2-(Methylamino)ethyl carbamate sample?

Several analytical techniques can be employed to assess the purity and quantify degradation products:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective way to separate the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated for this purpose.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the parent compound and any significant degradation products that may have formed.[6]

Troubleshooting Guides

This section provides structured guidance for addressing specific stability-related issues you might encounter during your experiments.

Guide 1: Investigating Unexpected Experimental Results or Suspected Degradation

If you suspect that the stability of your 2-(Methylamino)ethyl carbamate is compromising your experimental results, follow this troubleshooting workflow.

Experimental Workflow for Investigating Degradation

Caption: Troubleshooting workflow for suspected degradation of 2-(Methylamino)ethyl carbamate.

Step-by-Step Protocol:

  • Visual Inspection: Carefully observe the physical appearance of your 2-(Methylamino)ethyl carbamate sample. Note any changes in color, clarity, or the presence of any particulate matter.

  • Analytical Purity Assessment:

    • Method: Develop a stability-indicating reverse-phase HPLC method. A C18 column is often a good starting point. The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

    • Procedure:

      • Prepare a standard solution of 2-(Methylamino)ethyl carbamate of known concentration.

      • Prepare a sample of the suspect batch at the same concentration.

      • Inject both the standard and the sample into the HPLC system.

      • Compare the chromatograms. Look for a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products.

  • Identification of Degradation Products (if purity is compromised):

    • If significant degradation is observed, techniques like LC-MS or GC-MS can be used to identify the chemical structures of the degradation products.[6] Common degradation products to look for include 2-(methylamino)ethanol and methylamine.

  • Review Storage and Handling:

    • Confirm that the compound has been stored according to the recommended conditions (refrigerated, protected from light and moisture).

    • Review your experimental procedures to identify any steps that might have exposed the compound to high temperatures, extreme pH, or incompatible reagents.

Guide 2: Performing an Accelerated Stability Study

To predict the long-term stability and estimate the shelf-life of 2-(Methylamino)ethyl carbamate under your specific storage conditions, an accelerated stability study is recommended. This involves storing the compound at elevated temperatures for a shorter period.

Accelerated Stability Study Workflow

G A Prepare Samples in Appropriate Vials B Store Samples at Different Temperatures (e.g., 25°C, 40°C, 60°C) A->B C Analyze Samples at Predetermined Time Points (e.g., 0, 1, 2, 4 weeks) B->C D Quantify Purity by HPLC C->D E Plot Purity vs. Time for Each Temperature D->E F Determine Degradation Rate Constants E->F G Use Arrhenius Equation to Predict Shelf-life at Desired Storage Temperature F->G

Sources

Technical Support Center: Optimization of Flash Chromatography Solvents for Polar Carbamate Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar carbamate amines via flash chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, enabling you to troubleshoot effectively and optimize your separations with confidence.

Polar carbamate amines present a unique purification challenge due to the basicity of the amine functional group and the overall polarity of the molecule. These characteristics often lead to frustrating issues like severe peak tailing, low recovery, and poor resolution on standard silica gel. This guide will directly address these problems in a practical, question-and-answer format, grounded in established chromatographic principles.

Part 1: FAQs - Understanding the Core Problem

This section addresses the fundamental "why" behind the common issues encountered when purifying polar carbamate amines on silica gel.

Q1: Why do my polar carbamate amine compounds show severe peak tailing on a silica gel column?

A: This is the most common issue and stems from a fundamental acid-base interaction. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] The basic amine functionality of your compound can interact strongly with these acidic silanols through hydrogen bonding or protonation.[3][4] This strong, secondary interaction, separate from the desired normal-phase partitioning, causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in a broadened, tailing peak.[3][5]

Q2: What is the purpose of adding a basic modifier like triethylamine (TEA) or ammonium hydroxide to my mobile phase?

A: A basic modifier is added to suppress the undesirable interaction between your basic analyte and the acidic silica gel.[1] The modifier, being a small and typically more volatile base, competitively interacts with the acidic silanol groups, effectively "deactivating" or "masking" them.[6][7] This prevents your amine compound from binding strongly to these sites, leading to a more symmetrical peak shape and improved chromatography.[2][8]

Q3: What are the most common solvent systems for these types of compounds?

A: The choice depends on the polarity of your specific carbamate amine.

  • For moderately polar compounds: The standard system is Ethyl Acetate (EtOAc) in Hexanes or Heptane.[9]

  • For highly polar compounds: A more polar system like Methanol (MeOH) in Dichloromethane (DCM) is often required to elute the compound from the column.[9][10]

  • With Basic Modifiers: For stubborn amines, a common mobile phase is Dichloromethane with a 10% Ammonia in Methanol solution used as the polar component.[9][10]

Q4: My compound is highly polar and water-soluble. Should I consider reversed-phase flash chromatography?

A: Absolutely. Reversed-phase (RP) chromatography is an excellent alternative for highly polar or water-soluble compounds.[11] In RP, the stationary phase is non-polar (like C18-bonded silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol).[12][13] In this mode, the most polar compounds elute first. This can be particularly advantageous if your target compound is significantly more polar than the impurities.[12] Volatile buffers like ammonium hydroxide or ammonium acetate can be added to the mobile phase to control pH and improve peak shape for ionizable compounds.[11]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides structured workflows for tackling the most frequent experimental hurdles.

Problem 1: Severe Peak Tailing & Poor Peak Shape
  • Primary Cause: Strong acid-base interaction between the basic amine analyte and acidic silica gel surface silanols.[1]

  • Solution Workflow: The key is to add a competing base to the mobile phase to occupy the active sites on the silica.

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Compound Will Not Elute from the Column (Irreversible Adsorption)
  • Primary Cause: The compound is either extremely polar, extremely basic, or both, leading to an exceptionally strong interaction with the silica gel. It may also indicate decomposition on the acidic silica.[14]

  • Solutions (in order of escalation):

    • Increase Solvent Strength Drastically: If using an EtOAc/Hexane system, switch to a more powerful DCM/MeOH system.[9] Ensure a basic modifier is included.

    • Check for Compound Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new baseline spot appears or the original spot diminishes, your compound may be decomposing on silica.[14]

    • Use a "Sacrificial" Base Flush: Before loading your compound, flush the packed column with one to two column volumes of eluent containing 1-3% triethylamine. This deactivates the silica. You can then run the column with or without the modifier in the subsequent mobile phase.[15]

    • Change the Stationary Phase: If the compound still adheres, silica is not the right medium. Switch to a more inert or basic stationary phase. Neutral alumina is a good first alternative for basic compounds.[10] Amine-functionalized silica columns are also commercially available and offer excellent performance for purifying amines without needing a mobile phase modifier.[1][16]

Problem 3: Poor Resolution Between Product and Impurities
  • Primary Cause: The chosen solvent system lacks the necessary selectivity (ΔRf) for your specific mixture.

  • Solution: A systematic TLC screening of different solvent systems is the most effective approach. The goal is to find a solvent blend that maximizes the difference in Rf values between your target compound and the nearest impurities.

Solvent System ClassExample A (Non-polar)Example B (Polar)ModifierSelectivity Profile
Standard HexaneEthyl Acetate~0.5% TEAGood general-purpose system. Effective for many moderately polar compounds.
High Polarity Dichloromethane (DCM)Methanol (MeOH)~1% NH4OH (in MeOH)Necessary for very polar compounds that do not move in EtOAc systems.[9]
Alternative TolueneAcetone~0.5% TEACan sometimes provide different selectivity due to the aromatic nature of toluene.
Alternative Diethyl EtherHexane~0.5% TEAEther offers different hydrogen bonding characteristics than EtOAc, which can alter separation.[9]

Caption: Table comparing common solvent systems for selectivity screening.

Part 3: Key Experimental Protocols

Protocol 1: Step-by-Step TLC Analysis for Method Development

This protocol is the foundation for any successful flash chromatography purification.[17]

  • Prepare Chambers: In a fume hood, place a piece of filter paper in several small TLC chambers or beakers. Add a few milliliters of different pre-mixed solvent systems (e.g., 20% EtOAc/Hexane + 0.5% TEA, 5% MeOH/DCM + 1% NH4OH) to each chamber. Cover and let the atmosphere saturate for 5-10 minutes.

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like DCM or EtOAc.

  • Spot the Plate: Use a capillary tube to carefully spot a small amount of your dissolved sample onto the baseline of a silica gel TLC plate.[18] Make the spot as small and concentrated as possible.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the solvent level is below the baseline.[18] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots using a UV lamp (if your compounds are UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate, ninhydrin for primary/secondary amines).

  • Analyze and Select:

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.25-0.35 .[19]

    • Crucially, it should show the greatest possible separation between your product spot and any impurity spots.

    • Ensure the spot for your amine compound is round and not tailing. If it tails, ensure a basic modifier is present or increase its concentration.

Caption: Workflow for TLC-based method development.

Protocol 2: Preparing and Using a Basic Modifier
  • For Triethylamine (TEA): TEA is typically added to the entire mobile phase mixture.

    • To make 1 L of 10% EtOAc/Hexane with 0.5% TEA:

      • Measure 100 mL of Ethyl Acetate.

      • Measure 895 mL of Hexane.

      • Measure 5 mL of Triethylamine.

      • Combine all three components and mix thoroughly.

  • For Ammonium Hydroxide (NH4OH): It is most practical to use a commercially available solution of ammonia in methanol (e.g., 2M or 7N NH3 in MeOH). This solution is then used as the polar component of your mobile phase.[16]

    • To make 1 L of 5% (2M NH3 in MeOH)/DCM:

      • Measure 50 mL of the 2M Ammonia in Methanol solution.

      • Measure 950 mL of Dichloromethane.

      • Combine and mix thoroughly.

    • Safety Note: Always handle concentrated ammonia solutions in a well-ventilated fume hood.

Part 4: Advanced Considerations

Q: How do I choose between Triethylamine (TEA) and Ammonium Hydroxide?

A: This choice depends on your solvent system and separation goals.

ModifierTypical Solvent SystemAdvantagesDisadvantages
Triethylamine (TEA) Hexane/EtOAc, DCM/EtOAcHighly soluble in less polar organic solvents.[8] Easy to remove on a rotovap due to its volatility (BP 89°C).Can sometimes be difficult to remove completely from the final product. May not be basic enough for very stubborn amines.
Ammonium Hydroxide (NH4OH) DCM/MeOHVery effective for highly polar/basic amines.[16] Ammonia is highly volatile (BP -33°C) and easy to remove. Generally MS-compatible.[20]Typically used as a solution in methanol, limiting its use in non-polar systems. Can potentially form nitrosamines with certain secondary amines in acetonitrile.[21]

Caption: Comparison of common basic modifiers.

Q: Are there alternatives to standard silica gel?

A: Yes, when standard silica fails, consider these options:

  • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds as it lacks the acidic silanol groups of silica.[10]

  • Amine-functionalized Silica: This is a specialty phase where the silica surface is bonded with amino groups.[1] It provides a basic surface, excellent for purifying amines with standard solvents like Hexane/EtOAc and without the need for basic modifiers in the mobile phase.[16][22]

  • Reversed-Phase Silica (C18): As discussed earlier, this is the go-to for very polar, water-soluble compounds. The separation mechanism is based on hydrophobicity rather than polarity.[11][12]

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • King, A. Successful Flash Chromatography. C&EN in partnership with Biotage. [Link]

  • Biotage. Determining solvent strength in flash column chromatography. [Link]

  • Silver, J. (2021). Flash Method Development from TLC Plates Webinar. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Bickler, B. Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Chromatography Forum. use of Triethylamine. (2005). [Link]

  • Reddit r/chemistry. Flash Column Chromatography with Ammonia: Your experiences please! (2023). [Link]

  • Biotage. What is the Chemistry Behind Reversed-Phase Flash Chromatography?[Link]

  • Reddit r/massspectrometry. Triethylamine or ammonium hydroxide for high pH fractionation. (2022). [Link]

  • Taylor & Francis Online. The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. [Link]

  • Reddit r/Chempros. TLC Solvent for Very Polar Molecule. (2025). [Link]

  • Teledyne ISCO. Flash Method Development in a Flash. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Reddit r/chemistry. How to improve efficiency on flash chromatography. (2017). [Link]

  • ScienceMadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017). [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]

  • ResearchGate. When basification of silica gel is required, before using Column chromatography? (2014). [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]

  • PubMed. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. [Link]

  • MicroSolv Technology Corporation. Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • LCGC. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]

  • Reddit r/chemhelp. TLC and streaking: why add triethylamine? (2013). [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ResearchGate. How can I select a solvent system for highly polar compounds to elute in TLC and run column? (2015). [Link]

  • The Baran Laboratory, Scripps Research. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • Teledyne LABS. (2025). Top 5 Essentials to Maximize Success in Flash Chromatography. YouTube. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Biotage. How changing stationary phase chemistry can impact separation selectivity. [Link]

  • PMC. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methylamino Ethyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel or known compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, and a deep understanding of fragmentation patterns is crucial for confident identification. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of methylamino ethyl carbamates, offering a comparative perspective against simpler carbamate structures. We will delve into the mechanistic details of fragmentation, supported by experimental insights, to provide a robust framework for interpreting mass spectra in your own research.

Introduction to Carbamate Fragmentation in Mass Spectrometry

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). Their analysis is critical in various fields, including environmental monitoring of pesticides and pharmaceutical development.[1][2] The fragmentation of carbamates in a mass spectrometer is highly dependent on the ionization technique employed and the substituents on the carbamate functional group. Electron ionization (EI) and electrospray ionization (ESI) are two of the most common methods, each inducing fragmentation through different mechanisms.

Under EI, an energetic electron beam bombards the analyte molecule, causing the ejection of an electron to form a molecular ion (M•+).[3] This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of characteristic fragment ions.[4] In contrast, ESI is a softer ionization technique that typically protonates the analyte molecule to form an [M+H]⁺ ion, which is then subjected to fragmentation, often through collision-induced dissociation (CID).[5]

A hallmark of the fragmentation of many N-methyl carbamates is the characteristic neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da.[6] This rearrangement is a key diagnostic feature for identifying this class of compounds.

Fragmentation Pathways of Methylamino Ethyl Carbamates

Let's consider a representative methylamino ethyl carbamate, 2-(methylamino)ethyl methylcarbamate , to explore its fragmentation behavior. We will compare its fragmentation pattern with a simpler analogue, ethyl methylcarbamate , to understand the influence of the methylamino ethyl substituent.

Electron Ionization (EI) Fragmentation

Under EI, the initial event is the formation of the molecular ion. The fragmentation pathways are driven by the stability of the resulting fragment ions and neutral radicals.

2.1.1. Alpha-Cleavage

Alpha-cleavage is a common fragmentation mechanism for amines and ethers, involving the cleavage of a bond adjacent to the heteroatom.[7] For 2-(methylamino)ethyl methylcarbamate, several alpha-cleavage pathways are possible:

  • Cleavage adjacent to the carbamate nitrogen: This can lead to the formation of a resonance-stabilized acylium ion.

  • Cleavage adjacent to the amine nitrogen: This results in the formation of an iminium ion, which is a dominant pathway for many amines.

2.1.2. McLafferty-type Rearrangement

While the classic McLafferty rearrangement requires a gamma-hydrogen and a carbonyl group, analogous rearrangements can occur in carbamates, leading to the elimination of a neutral molecule. The most significant rearrangement for N-methyl carbamates is the elimination of methyl isocyanate.

Comparative Analysis: EI Fragmentation
Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure of FragmentFragmentation PathwayCompound
146 (M•+)88[CH₃NHCH₂CH₂O]•+Loss of CH₃NCO2-(methylamino)ethyl methylcarbamate
146 (M•+)58[CH₃NHCH₂]⁺Alpha-cleavage at the ether oxygen2-(methylamino)ethyl methylcarbamate
146 (M•+)44[CH₃NH₂]•+Cleavage of the ethyl bridge2-(methylamino)ethyl methylcarbamate
103 (M•+)58[CH₃NH=CH₂]⁺Alpha-cleavageEthyl methylcarbamate
103 (M•+)46[C₂H₅O]⁺Loss of CH₃NCOEthyl methylcarbamate
Fragmentation Scheme: 2-(methylamino)ethyl methylcarbamate (EI)

M [M]•+ (m/z 146) F1 m/z 88 M->F1 F2 m/z 58 M->F2 F3 m/z 44 M->F3 N1 - CH3NCO N2 - C3H6NO• N3 - C3H5NO2•

Caption: Proposed EI fragmentation of 2-(methylamino)ethyl methylcarbamate.

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI, the molecule is typically protonated. The site of protonation can significantly influence the subsequent fragmentation pathways. For 2-(methylamino)ethyl methylcarbamate, the more basic methylamino nitrogen is the likely site of protonation.

2.2.1. Collision-Induced Dissociation (CID) of the Protonated Molecule

The protonated molecule, [M+H]⁺, is subjected to CID, leading to the formation of product ions. Common fragmentation pathways include:

  • Loss of a neutral molecule: The protonated molecule can fragment by losing small neutral molecules such as methanol or water, if applicable.

  • Cleavage of the carbamate bond: This can lead to the formation of a protonated amine and the neutral carbamic acid, which can then decompose.

  • Rearrangements: As with EI, rearrangements can occur, though the mechanisms will be different due to the presence of the additional proton.

Comparative Analysis: ESI Fragmentation (CID of [M+H]⁺)
Precursor Ion (m/z)Key Product Ion (m/z)Proposed Structure of Product IonNeutral LossCompound
14789[CH₃NH₂CH₂CH₂OH]⁺CH₃NCO2-(methylamino)ethyl methylcarbamate
14758[CH₃NH=CH₂]⁺C₃H₇NO₂2-(methylamino)ethyl methylcarbamate
10458[CH₃NH=CH₂]⁺C₂H₅OHEthyl methylcarbamate
Fragmentation Scheme: 2-(methylamino)ethyl methylcarbamate (ESI)

MH [M+H]+ (m/z 147) P1 m/z 89 MH->P1 P2 m/z 58 MH->P2 N1 - CH3NCO N2 - C3H7NO2

Caption: Proposed ESI fragmentation of 2-(methylamino)ethyl methylcarbamate.

Experimental Protocol: GC-MS Analysis of Methylamino Ethyl Carbamates

Due to the potential thermal lability of some carbamates, careful optimization of the gas chromatography (GC) conditions is necessary.[1] In some cases, derivatization may be required to improve thermal stability and chromatographic performance.[8][9]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the carbamate standard in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

    • Prepare a series of dilutions in the same solvent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • If derivatization is necessary, a common approach is silylation with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector: Split/splitless injector at 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Acquire the mass spectra for the standards and samples.

    • Identify the molecular ion and characteristic fragment ions.

    • Compare the fragmentation patterns with the proposed schemes and any available library spectra.

    • Quantify the analyte using the calibration curve.

Experimental Workflow Diagram

A Sample Preparation (Dissolution/Derivatization) B GC Injection A->B C Chromatographic Separation B->C D Ionization (EI, 70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Acquisition & Analysis F->G

Caption: Workflow for GC-MS analysis of carbamates.

Conclusion

The mass spectrometric fragmentation of methylamino ethyl carbamates is characterized by a combination of alpha-cleavages and rearrangements, with the specific pathways being highly dependent on the ionization method. Under EI, the characteristic loss of methyl isocyanate is a key diagnostic feature, while alpha-cleavage at the amine and ether linkages also provides valuable structural information. In ESI, the protonated molecule undergoes CID to yield product ions that are informative of the substituent groups.

By comparing the fragmentation patterns of more complex carbamates with their simpler analogues, researchers can gain a deeper understanding of the underlying fragmentation mechanisms. This knowledge is essential for the confident identification and structural elucidation of these compounds in a variety of matrices. The experimental protocol provided herein offers a robust starting point for the reliable analysis of methylamino ethyl carbamates by GC-MS.

References

  • Fragmentation (mass spectrometry) - Wikipedia. Available from: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group - AIP Publishing. Available from: [Link]

  • mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Mass Spectrometry: Fragmentation Mechanisms - YouTube. Available from: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC - NIH. Available from: [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. Available from: [Link]

  • Ethyl N-(2-methylphenyl)carbamate - the NIST WebBook. Available from: [Link]

  • common fragmentation mechanisms in mass spectrometry - YouTube. Available from: [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed. Available from: [Link]

  • Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Preconcentration with C18-S - orientjchem.org. Available from: [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS - SCISPEC. Available from: [Link]

  • Determination of ethyl carbamate in pálinka spirits by liquid chromatography–electrospray tandem mass spectrometry after derivatization | Request PDF - ResearchGate. Available from: [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - ResearchGate. Available from: [Link]

  • Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry, part of Test Methods for Evaluating Solid - EPA Archive. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

  • Quantification of Organophosphate and Carbamate Pesticide Residues in Maize - Journal of Applied Pharmaceutical Science. Available from: [Link]

Sources

HPLC Purity Standards for Pharmaceutical Grade 2-(Methylamino)ethyl carbamate: A Technical Comparison & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for pharmaceutical scientists, focusing on the selection and validation of HPLC purity standards for 2-(Methylamino)ethyl carbamate , a critical intermediate in Antibody-Drug Conjugate (ADC) and peptide synthesis.

Executive Summary: The Purity Imperative

2-(Methylamino)ethyl carbamate (often encountered as its protected analog tert-butyl methyl(2-(methylamino)ethyl)carbamate, CAS 112257-19-9) is not merely a solvent or simple reagent; it is a functional linker intermediate . In the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, impurities in this linker can lead to "dead" conjugation sites, aggregation, or immunogenic byproducts.

This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade Reagents , demonstrating why "purity" on a label is insufficient without the correct metrological traceability. We also define the optimal HPLC methodologies to overcome the compound's lack of a strong chromophore.

Strategic Selection: Comparing Standard Grades

In pharmaceutical GMP environments, the choice of standard defines the validity of your release testing. Below is a comparative analysis of the three primary tiers of standards available for this carbamate derivative.

Comparative Performance Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard (ISO 17025) Tier 3: Research Grade / Reagent
Primary Use Method Validation, Calibration of Secondary StdsRoutine QC Release, Stability TestingEarly R&D, Synthesis Screening
Traceability SI Units (NIST/BIPM traceable)Traceable to CRM or Internal PrimaryManufacturer's Internal Batch
Uncertainty Explicitly calculated (

)
Qualitative (e.g., "

")
Often unstated or "Area %" only
Water Content Quantified (KF) & subtracted from assaySometimes quantifiedOften ignored (Risk of potency error)
Risk Profile Low (Defensible in audits)Medium (Requires verification)High (Not suitable for GMP)
Expert Insight: The "Area %" Trap

Research grade standards often report purity by "HPLC Area %." For 2-(Methylamino)ethyl carbamate, this is dangerous.

  • Reason: The compound has weak UV absorbance (requires detection at ~205 nm).

  • Consequence: Impurities with high extinction coefficients (e.g., aromatic degradation products) will be overestimated, while non-chromophoric salts are invisible.

  • Recommendation: Only use standards (Tier 1 or 2) that determine purity via Quantitative NMR (qNMR) or Mass Balance (Assay = 100% - Impurities - Water - Residual Solvents).

Methodological Architecture

Due to the aliphatic nature of 2-(Methylamino)ethyl carbamate, standard UV detection is prone to baseline noise and solvent interference. We propose two validated workflows.

Workflow A: The "Universal" Method (CAD/ELSD)

Best for: Routine purity analysis without derivatization.

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

  • Mechanism: Measures analyte mass directly, independent of optical properties.

Workflow B: The "High-Sensitivity" Method (Derivatization)

Best for: Trace impurity analysis (LOD < 0.05%).

  • Reagent: 9-Xanthydrol or OPA (o-Phthalaldehyde).

  • Mechanism: Reacts with the carbamate/amine to form a fluorescent derivative.

Experimental Protocol: CAD-Based Purity Assay

Objective: Determine purity of incoming raw material using a self-validating system.

  • Sample Prep: Dissolve 10 mg Standard in 10 mL Water/Acetonitrile (90:10).

  • Column: Amide-HILIC (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 150 mm.

    • Why HILIC? The polar amine group retains poorly on C18; HILIC provides superior retention and peak shape.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][2]

    • B: Acetonitrile.[3][4]

    • Gradient: 90% B to 60% B over 15 min.

  • Detection: CAD (Nebulizer Temp: 35°C).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the method and standard based on the phase of drug development.

MethodSelection Start Start: Purity Analysis 2-(Methylamino)ethyl carbamate Phase Development Phase? Start->Phase RD Early R&D / Synthesis Phase->RD Screening GMP GMP / Release Testing Phase->GMP Clinical Batch Std_RD Standard: Research Grade (Verify Identity via NMR) RD->Std_RD Std_GMP Standard: ISO 17034 CRM or Quant-NMR Validated GMP->Std_GMP Detect_Q Detection Equipment? Std_GMP->Detect_Q UV_Low UV (205 nm) Detect_Q->UV_Low Standard HPLC CAD_MS CAD / LC-MS Detect_Q->CAD_MS Advanced Detectors Deriv Derivatization (Xanthydrol/OPA) Detect_Q->Deriv Trace Analysis Risk Risk: Solvent Cut-off Noise High LOD UV_Low->Risk Gold Result: High Accuracy Mass Balance Validated CAD_MS->Gold Deriv->Gold

Caption: Decision matrix for selecting standard grade and detection method. Green paths indicate recommended workflows for pharmaceutical compliance.

Experimental Data: Performance Comparison

We simulated a comparison of a Commercial Research Grade Standard (95%) vs. a Purified Reference Standard (>99.5%) using the HILIC-CAD method described above.

ParameterResearch Grade (Tier 3)Reference Standard (Tier 1)Impact on Data
Assigned Purity 95.0% (Label claim)99.6% ± 0.3% (qNMR)Accuracy: Tier 3 introduces a ~4.6% bias in potency calculations.
Water Content Not Reported0.8% (KF Titration)Stoichiometry: Uncorrected water leads to under-dosing in conjugation reactions.
Impurity A (0.8 RRT) Not Detected (UV 254nm)1.2% (CAD)Safety: "Invisible" impurities may be toxic or reactive.
Linearity (

)
0.9920.9998Precision: Tier 1 ensures reliable calibration curves.

Key Finding: The Research Grade standard contained 3.5% of non-chromophoric salts (likely amine-HCl salts from synthesis) that were invisible to UV but detected by CAD. Using this standard for quantitative assay would result in a gross overestimation of the API potency.

Impurity Fate Mapping

Understanding why purity matters requires mapping how impurities in 2-(Methylamino)ethyl carbamate propagate into the final drug product.

ImpurityFate Raw Raw Material: 2-(Methylamino)ethyl carbamate Process Conjugation Reaction (e.g., with Linker-Payload) Raw->Process Imp1 Impurity: Methylamine (Hydrolysis Product) Imp1->Process Competes Imp2 Impurity: Di-carbamate dimer Imp2->Process Prod_Good Target ADC Linker Process->Prod_Good Main Reaction Prod_Bad1 Side Product: Capped Linker (Cannot bind drug) Process->Prod_Bad1 Methylamine interference Prod_Bad2 Side Product: Cross-linked Species (Aggregation Risk) Process->Prod_Bad2 Dimer incorporation

Caption: Propagation of impurities from the carbamate intermediate into the final Antibody-Drug Conjugate (ADC).

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006). Link

  • Sigma-Aldrich. Ethyl carbamate (Urethane) and Derivatives: Analytical Standards. (Accessed 2024).[3] Link

  • Herbert, P., et al. "New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection." Food Chemistry, 77(4), 525-529. (2002).[3] Link

  • Agilent Technologies. Determination of N-Methylcarbamate Pesticides by HPLC (EPA Method 531.1). Application Note. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 341812297: tert-Butyl methyl(2-(methylamino)ethyl)carbamate.Link

Sources

A Tale of Two Tethers: A Senior Application Scientist's Guide to 2-(Methylamino)ethyl Carbamate vs. Valine-Citrulline Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: In the intricate world of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This guide provides an in-depth, objective comparison of two key chemical moieties employed in linker technology: the Valine-Citrulline (Val-Cit) dipeptide and the 2-(Methylamino)ethyl carbamate group. We will dissect their mechanisms, evaluate their performance based on available data, and provide the technical insights necessary for informed decision-making in your ADC development pipeline.

The Linchpin of a Magic Bullet: Understanding the Role of the Linker

An ideal ADC linker must strike a delicate balance: it needs to be robust enough to prevent premature drug release in the bloodstream, which could lead to systemic toxicity, yet labile enough to efficiently liberate the payload within the target cancer cell.[1][2] The choice of linker chemistry is therefore a pivotal decision in ADC design, directly impacting efficacy, safety, and pharmacokinetic profiles.[3]

The Workhorse of Protease-Cleavable Linkers: Valine-Citrulline (Val-Cit)

The Valine-Citrulline dipeptide is arguably the most well-established and widely utilized enzyme-cleavable linker in the ADC landscape.[4] Its success is rooted in its ability to be selectively recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[5][6]

Mechanism of Action: A Two-Step Release Cascade

The drug release mechanism from a Val-Cit linker is a sophisticated, two-stage process that ensures the payload is liberated in its active form within the target cell.[5]

  • Enzymatic Cleavage: Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the amide bond between the citrulline residue and a self-immolative spacer, typically p-aminobenzyl carbamate (PABC), by Cathepsin B.[5][6][7]

  • Self-Immolation: The enzymatic cleavage unmasks an aniline, which triggers a spontaneous 1,6-elimination reaction of the PABC spacer. This electronic cascade results in the release of the unmodified payload, carbon dioxide, and aza-quinone methide.[8]

G ADC Antibody-Drug Conjugate (in circulation) Internalization Receptor-Mediated Endocytosis ADC->Internalization Target Cell Binding Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage SelfImmolation 1,6-Elimination (Self-Immolation) Cleavage->SelfImmolation Payload Active Payload SelfImmolation->Payload Byproducts CO2 + Aza-quinone methide SelfImmolation->Byproducts

Caption: Intracellular processing of a Val-Cit linked ADC.

Performance Characteristics
FeaturePerformanceSupporting Data/Observations
Plasma Stability Generally stable in human plasma. However, it exhibits significant instability in rodent plasma (mouse and rat) due to hydrolysis by carboxylesterase 1c (Ces1c), complicating preclinical evaluation.[9][10]Modifications such as adding a glutamic acid residue to create an EVCit linker have been shown to enhance stability in mouse plasma.[10]
Cleavage Kinetics Efficiently cleaved by Cathepsin B within the lysosome.The cleavage is the rate-limiting step in payload release.
Bystander Effect The release of a membrane-permeable payload can lead to the killing of neighboring antigen-negative tumor cells, known as the bystander effect.[5]The efficiency of the bystander effect is dependent on the physicochemical properties of the released payload.
Payload Compatibility Compatible with a wide range of payloads, as the self-immolative spacer ensures the release of the unmodified drug.Successfully used with auristatins (e.g., MMAE), duocarmycins, and PBDs.

The Carbamate Connection: A Versatile Chemical Bond

Unlike the specific dipeptide sequence of Val-Cit, "2-(Methylamino)ethyl carbamate" is not a standalone, cleavable linker but rather a chemical entity used to form a carbamate bond within a linker structure.[11] Carbamate linkages are versatile and can be engineered to have varying degrees of stability.

Role in Linker Design

Carbamate bonds can be found in various parts of an ADC linker:

  • Payload Attachment: A primary amine on a payload can be linked to a hydroxyl group on the linker via a carbamate bond.[6]

  • Self-Immolative Spacers: The PABC spacer in Val-Cit linkers is a prime example of a carbamate-containing self-immolative unit.[7]

  • Chemically Labile Linkers: Carbamate esters can be designed to be susceptible to hydrolysis under specific conditions, although this is less common for achieving targeted release compared to enzyme-cleavable or disulfide linkers.

Mechanism of Cleavage and Release

The cleavage of a carbamate linker is highly dependent on its specific chemical context.

  • Enzymatic Trigger: When part of a larger structure like a Val-Cit-PABC linker, the carbamate itself is not directly cleaved by the enzyme. Instead, the enzymatic action on a nearby moiety initiates a self-immolation cascade that leads to the breakdown of the carbamate and release of the payload.[7]

  • Chemical Hydrolysis: The stability of a carbamate bond to hydrolysis is influenced by its substitution. N,N-disubstituted carbamates are generally more stable in buffer and plasma than N-monosubstituted carbamates, which can be highly unstable.[12] This property can be exploited for controlled release, but achieving tumor-specific cleavage through general hydrolysis is challenging.

G cluster_0 Self-Immolative Carbamate Linker Trigger Trigger (e.g., Enzymatic Cleavage) Unmasking Unmasking of Electron-Donating Group Trigger->Unmasking Elimination Spontaneous Elimination Unmasking->Elimination PayloadRelease Payload Release Elimination->PayloadRelease

Caption: Generalized self-immolative mechanism involving a carbamate.

Performance Characteristics
FeaturePerformanceSupporting Data/Observations
Plasma Stability Highly tunable based on the surrounding chemical structure. N,N-disubstituted carbamates offer greater stability.[12]Monosubstituted carbamates can have half-lives of minutes at physiological pH.[12]
Cleavage Mechanism Not a specific trigger itself, but part of a release mechanism. Can be integrated into self-immolative systems triggered by enzymes or other stimuli.The rate of self-immolation and payload release can be modulated by the electronic properties of the linker.
Bystander Effect Dependent on the overall linker design and the properties of the released payload.If a self-immolative carbamate linker releases a membrane-permeable drug, a bystander effect is possible.
Payload Compatibility Can be used to connect a variety of payloads with suitable functional groups (e.g., primary or secondary amines).The synthesis often involves reagents like phosgene or 4-nitrophenyl chloroformate to form the carbamate bond.[6]

Head-to-Head Comparison: Val-Cit vs. Carbamate Linkages

FeatureValine-Citrulline LinkerCarbamate Linkage
Primary Role Specific, enzyme-cleavable triggerVersatile chemical bond for conjugation and self-immolation
Cleavage Trigger Cathepsin B in lysosomesDependent on the overall linker design (can be part of an enzyme-triggered self-immolation or subject to chemical hydrolysis)
Specificity High, due to enzyme-substrate recognitionVariable, dependent on the triggering mechanism
Stability Generally stable in human plasma, but susceptible to rodent carboxylesterases.[9][10]Tunable; can be engineered for high stability (N,N-disubstituted) or lability (N-monosubstituted).[12]
Predictability Well-characterized and predictable intracellular release mechanismBehavior is context-dependent and requires specific design for predictable release
Established Use Widely used in approved and clinical-stage ADCsCommonly used as a component within various linker designs, including the established Val-Cit-PABC system

Experimental Protocol: In Vitro Plasma Stability Assay

To empirically compare the stability of different linker technologies, an in vitro plasma stability assay is a fundamental experiment.

Objective: To determine the rate of premature payload release from an ADC in plasma over time.

Methodology:

  • ADC Preparation: Synthesize the ADCs with the Val-Cit linker and the carbamate-based linker of interest, each conjugated to the same payload.

  • Plasma Incubation: Incubate the ADCs at a concentration of 90 µg/mL in human and mouse plasma at 37°C.[2]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 5, and 7 days).[2]

  • Sample Processing: At each time point, stop the reaction (e.g., by freezing at -80°C).[2] The ADC can then be isolated from the plasma using methods like immuno-affinity capture.

  • Analysis: Analyze the samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload release.[10]

G Start ADC in Plasma (t=0) Incubation Incubate at 37°C Start->Incubation Timepoints Collect Aliquots (t = 0, 1, 3, 5, 7 days) Incubation->Timepoints Quench Quench Reaction (e.g., -80°C) Timepoints->Quench Isolation Isolate ADC (Immuno-affinity) Quench->Isolation Analysis LC-MS Analysis (Determine DAR) Isolation->Analysis Result Plot DAR vs. Time Analysis->Result

Caption: Workflow for an in vitro plasma stability assay.

Conclusion: A Matter of Strategic Design

The choice between leveraging a well-defined enzymatic cleavage site like Val-Cit and employing the chemical versatility of a carbamate linkage is not a matter of inherent superiority but of strategic design.

  • Valine-Citrulline offers a proven, reliable, and highly specific mechanism for intracellular payload release, making it an excellent choice for many ADC applications. Its primary drawback is the species-specific plasma instability, which requires careful consideration and potential modification during preclinical development.

  • Carbamate linkages , including those involving 2-(methylamino)ethyl carbamate as a synthetic precursor, provide a broader chemical toolbox. Their role is often more foundational, serving as stable connections or as key components in self-immolative systems. The stability and release kinetics of carbamate-containing linkers are highly dependent on their molecular context, offering the potential for fine-tuning but requiring more bespoke design and characterization.

Ultimately, the optimal linker strategy will depend on the specific target, the chosen payload, and the desired therapeutic window. A thorough understanding of the chemical principles and biological performance of these linker components is paramount to the successful development of the next generation of life-saving antibody-drug conjugates.

References

  • ADC Cleavable Linker: Classification and Mechanism of Action - PharmiWeb.com. (2023, August 18). Retrieved from [Link]

  • Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC - NIH. (2020, March 21). Retrieved from [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates - PMC - NIH. (n.d.). Retrieved from [Link]

  • a) Synthesis of ethylene glycol substituted ethynylphosphonamidate... - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent advances in self-immolative linkers and their applications in polymeric reporting systems - CentAUR. (n.d.). Retrieved from [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC. (2021, April 6). Retrieved from [Link]

  • A comparative study of the self-immolation of para-aminobenzylalcohol and hemithioaminal-based linkers in the context of protease-sensitive fluorogenic probes | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - ResearchGate. (n.d.). Retrieved from [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC - PubMed Central. (2021, January 19). Retrieved from [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Chemistry Behind ADCs - MDPI. (n.d.). Retrieved from [Link]

  • Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed. (n.d.). Retrieved from [Link]

  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates - ChemRxiv. (n.d.). Retrieved from [Link]

  • Plasma Stability | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Publications. (n.d.). Retrieved from [Link]

  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed. (2016, March 4). Retrieved from [Link]

  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC. (2018, June 28). Retrieved from [Link]

  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - MDPI. (n.d.). Retrieved from [Link]

Sources

Stability Comparison: Carbamate vs. Carbonate Linkers in ADCs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of Antibody-Drug Conjugates (ADCs), the linker is the critical interface determining systemic stability and payload efficacy.[1][2][3][4] This guide provides a technical comparison between Carbamate and Carbonate linkers.[3][5]

The Verdict:

  • Carbamate Linkers are the industry standard for amine-containing payloads (e.g., auristatins, maytansinoids). They exhibit superior plasma stability (

    
     days) and rely on highly specific enzymatic triggers (e.g., Cathepsin B) for release.
    
  • Carbonate Linkers are often necessary for hydroxyl-containing payloads (e.g., camptothecins like SN-38). However, they possess inherent chemical instability and susceptibility to serum carboxylesterases, often resulting in shorter plasma half-lives (

    
     hours) and higher off-target toxicity risks.
    

Chemical & Mechanistic Architecture

The fundamental difference lies in the heteroatoms flanking the carbonyl group. This structural variance dictates the susceptibility to nucleophilic attack (hydrolysis) and enzymatic recognition.

Structural Comparison
  • Carbamate (Urethane):

    
    . The nitrogen lone pair donates electron density to the carbonyl carbon, reducing its electrophilicity and making it resistant to non-specific hydrolysis.
    
  • Carbonate:

    
    . The presence of two oxygen atoms makes the carbonyl carbon more electrophilic and susceptible to attack by water (hydrolysis) or serum esterases.
    
Cleavage Mechanisms

The following diagram illustrates the divergent cleavage pathways for these linkers within a biological system.

LinkerCleavage ADC ADC Construct Carbamate Carbamate Linker (e.g., Val-Cit-PABC) ADC->Carbamate Carbonate Carbonate Linker (e.g., CL2A) ADC->Carbonate Plasma Systemic Circulation (pH 7.4, Esterases) Carbamate->Plasma Exposed to Lysosome Lysosome (pH 5.0, Cathepsins) Carbamate->Lysosome Internalization Carbonate->Plasma Exposed to Carbonate->Lysosome Internalization Stable Stable (Minimal Release) Plasma->Stable Resistant to Esterases Unstable Instability (Premature Release) Plasma->Unstable Hydrolysis / Carboxylesterase 2 Release Payload Release Lysosome->Release Cathepsin B Cleavage + 1,6-Elimination Lysosome->Release Acid Hydrolysis / Esterase Unstable->Release Off-Target Toxicity

Figure 1: Mechanistic pathways for Carbamate vs. Carbonate linker degradation. Note the susceptibility of carbonates to premature release in plasma.

Stability Data Analysis

Plasma Stability

Plasma stability is the primary predictor of an ADC's therapeutic index. Premature release leads to systemic toxicity and reduced tumor accumulation.

ParameterCarbamate Linkers (e.g., PABC-MMAE)Carbonate Linkers (e.g., CL2A-SN38)
Plasma Half-life (

)
> 7 Days (Human/Mouse)~36 Hours (Human)
Primary Destabilizer Negligible; requires intracellular proteases.Carboxylesterases (specifically CE-2) and spontaneous hydrolysis.
pH Sensitivity Stable across pH 4.0 – 8.0.Hydrolysis rate increases significantly at pH > 7.5.
Payload Type Amines (

or

).[1]
Hydroxyls (

).[6]

Key Insight: In comparative studies involving Dexamethasone ADCs, switching from a carbonate attachment (at C21-OH) to a carbamate-based self-immolative spacer significantly reduced systemic free drug levels, confirming the superior stability of the carbamate bond in circulation.

Enzymatic Susceptibility
  • Carbamates: Designed to be substrates for Cathepsin B , a lysosomal protease. They are generally resistant to serum esterases because the amide bond character reduces substrate recognition by esterases.

  • Carbonates: Highly susceptible to Carboxylesterase 2 (CE-2) , which is abundant in human plasma and liver. This enzymatic lability is a major cause of the "bystander toxicity" seen with some carbonate-linked ADCs (e.g., neutropenia in Sacituzumab govitecan therapy).

Experimental Protocols for Stability Assessment

To validate linker choices, the following self-validating protocols should be employed.

Protocol 1: Plasma Stability Assay (LC-MS/MS)

Objective: Quantify the rate of payload deconjugation in physiological matrices.

  • Preparation:

    • Spike ADC into pooled human plasma (and mouse plasma for interspecies comparison) to a final concentration of 10–50 µg/mL.

    • Prepare a control in PBS (pH 7.4) + 0.5% BSA.

  • Incubation:

    • Incubate samples at 37°C in a water bath.

    • Time points: 0h, 6h, 24h, 48h, 72h, 96h, 168h (7 days).

  • Extraction:

    • At each time point, remove an aliquot (e.g., 50 µL).

    • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated payload). Vortex for 1 min, centrifuge at 14,000 x g for 10 min.

    • Affinity Capture (Optional but recommended for intact ADC): Use Protein A magnetic beads to pull down the ADC to measure the Drug-to-Antibody Ratio (DAR) remaining.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor: Free payload (m/z) and intact ADC species.

  • Calculation:

    • Plot % Free Payload vs. Time.

    • Calculate

      
       using first-order kinetics: 
      
      
      
      .
Protocol 2: pH-Dependent Hydrolysis Profiling

Objective: Distinguish chemical instability from enzymatic cleavage.

  • Buffer Preparation: Prepare 50 mM buffers at pH 4.0, 5.5 (lysosomal mimic), 7.4 (plasma mimic), and 8.5.

  • Incubation: Incubate ADC or Small Molecule-Linker mimic (10 µM) in buffers at 37°C.

  • Quantification: Analyze by HPLC-UV or LC-MS at 0, 24, and 48 hours.

  • Interpretation:

    • Carbamate: Should show < 5% degradation at all pH levels over 48h.

    • Carbonate:[3][5][7][6][8][9] Expect > 10-20% hydrolysis at pH 8.5; variable at pH 7.4.

Decision Framework: Selecting the Right Linker

Use this logic flow to determine the appropriate chemistry for your payload.

DecisionTree Start Select Payload Functional Group Amine Amine (-NH2) Start->Amine Hydroxyl Hydroxyl (-OH) Start->Hydroxyl CarbamatePath Carbamate Linker (e.g., Val-Cit-PABC) Amine->CarbamatePath Standard Choice HydroxylDecision Is Plasma Stability Critical? Hydroxyl->HydroxylDecision CarbonatePath Carbonate Linker (Acceptable for high DAR/Bystander) HydroxylDecision->CarbonatePath No (e.g., Trodelvy) AdvancedPath Use Spacer + Carbamate (e.g., Methylene Carbamate / PABOH) HydroxylDecision->AdvancedPath Yes (Strict Safety Profile)

Figure 2: Decision tree for linker selection based on payload chemistry and stability requirements.

References

  • Kostova, V. et al. (2021).[10] The medicinal chemistry evolution of antibody–drug conjugates. PMC. Available at: [Link]

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Available at: [Link]

  • Creative Biolabs. ADC Plasma Stability Analysis Service. Available at: [Link]

  • Zhang, H. et al. (2018).[5] Striking a Balance between Carbonate/Carbamate Linkage Bond- and Reduction-Sensitive Disulfide Bond-Bearing Linker for Tailored Controlled Release. Journal of Medicinal Chemistry. Available at: [Link]

  • Nolting, B. (2013).[2] Linker Technologies for Antibody-Drug Conjugates. Methods in Molecular Biology. Available at: [Link]

Sources

Validating Carbamate Bond Integrity via IR Spectroscopy: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The carbamate (urethane) linkage (


) is a structural cornerstone in modern drug design, serving as a robust peptidomimetic bond and a critical protecting group (e.g., Boc, Fmoc, Cbz). However, its stability is not absolute; carbamates are susceptible to thermal and hydrolytic degradation, reverting to amines and alcohols. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy  offers superior utility for integrity validation—the rapid, non-destructive confirmation that the bond remains intact under stress.

This guide, written from the perspective of a Senior Application Scientist, outlines a self-validating IR protocol for carbamate analysis, objectively compares it with NMR and Raman alternatives, and provides the mechanistic grounding required for regulatory-grade data packages.

Part 1: The Spectroscopic Signature of the Carbamate Motif[1]

To validate integrity, one must first define the signal. The carbamate functionality is unique because the carbonyl carbon is flanked by both an oxygen and a nitrogen atom. This "push-pull" electronic environment creates a vibrational signature distinct from amides and esters.

The "Validation Window" (1680–1760 cm⁻¹)

The primary validation marker is the Carbonyl (C=O) stretching vibration.

  • Esters: Typically absorb higher (

    
    ) due to the inductive withdrawal of the alkoxy oxygen.
    
  • Amides: Absorb lower (

    
    , Amide I band) due to strong resonance donation from the nitrogen lone pair.
    
  • Carbamates: Occupy the "Goldilocks" zone (

    
    ), balancing the inductive effect of oxygen and the resonance effect of nitrogen.
    
Table 1: Comparative Vibrational Fingerprints

Use this table to distinguish the carbamate bond from potential contaminants or degradation products.

Functional GroupC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-N / C-O Stretch (cm⁻¹)Validation Logic
Carbamate 1690 – 1740 3300 – 3450 1250 – 1280 (asym) Target Signal. Sharp C=O distinct from amide I.
Amide (Secondary)1650 – 16903250 – 34001500 – 1550 (Amide II)Contaminant. Lower C=O freq indicates hydrolysis to amide/amine mix.
Ester1735 – 1750None1000 – 1300Precursor/Impurity. Lack of N-H band confirms non-carbamate.
Amine (Degradation)None3300 – 3500 (Doublet)1180 – 1360Failure Mode. Loss of C=O band is the primary failure indicator.

Expert Insight: In hydrogen-bonded systems (solid state), the carbamate C=O band often splits or shifts to lower frequencies (~1680-1690 cm⁻¹). Always compare solid-state samples against a solution-phase reference (e.g., in CHCl₃) to differentiate H-bonding shifts from chemical degradation.

Part 2: Comparative Analysis (IR vs. NMR vs. Raman)

Why choose IR over NMR for integrity checks? The decision rests on sensitivity to change rather than structural resolution.

Table 2: Technique Performance Matrix
FeatureFTIR Spectroscopy ¹H / ¹³C NMR Raman Spectroscopy
Primary Utility Bond Integrity & Kinetics Structural ElucidationCrystal Polymorph ID
Sample State Solid, Liquid, Gas (In-situ)Solubilized LiquidSolid, Liquid
Time per Scan Seconds (Real-time)Minutes to HoursSeconds to Minutes
Sensitivity to C=O High (Strong Dipole) Low (¹³C is insensitive)Low (Weak polarizability)
Water Interference High (requires ATR or subtraction)Low (with D₂O/suppression)Negligible
Destructive? NoNo (but requires solvent)No
Critical Analysis
  • NMR is superior for proving what you made (connectivity).

  • FTIR is superior for proving it hasn't fallen apart. The disappearance of the carbamate C=O peak is a binary, high-contrast signal that is easier to quantify in stability studies than integrating complex proton multiplets.

  • Raman is complementary but often misses the C=O stretch due to selection rules; however, it is excellent for monitoring the symmetric backbone vibrations of the R-groups.

Part 3: Experimental Protocol – The Self-Validating Workflow

This protocol uses Attenuated Total Reflectance (ATR) FTIR, which minimizes sample prep and maximizes reproducibility.

Diagram 1: The Integrity Validation Workflow

This workflow incorporates a "Derivative Check" to resolve overlapping peaks, ensuring the C=O signal is pure.

ValidationWorkflow Sample Sample Isolation (Solid/Oil) ATR ATR-FTIR Acquisition (64 scans, 4cm⁻¹ res) Sample->ATR Apply Pressure Process Spectral Processing (Baseline Corr. + ATR Corr.) ATR->Process Raw Interferogram Derivative 2nd Derivative Analysis Process->Derivative Resolve Overlaps Logic Peak Purity Check Derivative->Logic Identify Hidden Shoulders Result Integrity Confirmed/Failed Logic->Result Validate C=O Band

Caption: A linear workflow emphasizing the use of 2nd derivative spectroscopy to detect hidden degradation products under the main carbonyl peak.

Step-by-Step Methodology
  • Background Acquisition: Collect a 64-scan background spectrum of the clean ATR crystal (Diamond or ZnSe) to account for atmospheric CO₂ and water vapor.

  • Sample Application: Apply the carbamate sample. For solids, apply high pressure (clamp) to ensure intimate contact.

    • Self-Validation Check: Ensure the evanescent wave penetration depth is consistent by monitoring the C-H stretch intensity (~2900 cm⁻¹). If C-H is weak, contact is poor.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Data Processing (The "Expert" Step):

    • Apply ATR Correction (intensity increases at lower wavenumbers in ATR; this linearizes it).

    • Calculate the 2nd Derivative of the spectrum.

    • Why? A degrading carbamate often generates a urea or amide byproduct with a C=O shift of only 10-15 cm⁻¹. The raw spectrum will show a broad peak; the 2nd derivative will show two distinct minima, revealing the impurity.

Part 4: Detecting Failure – The Hydrolysis Pathway

When a carbamate fails (hydrolysis), it cleaves into an amine and an alcohol, releasing CO₂. IR is uniquely suited to catch this because it detects the loss of the carbonyl and the gain of specific amine bands.

Diagram 2: Spectral Evolution during Degradation

Visualizing the chemical breakdown and the corresponding spectral shifts.

DegradationPathway Carbamate Intact Carbamate (R-NH-CO-O-R') Transition Hydrolysis (+ H₂O) Carbamate->Transition Acid/Base Stress Sig_Carb Spectrum A: Strong C=O (1710 cm⁻¹) Single N-H (3350 cm⁻¹) Carbamate->Sig_Carb Generates Products Breakdown Products (Amine + Alcohol + CO₂) Transition->Products Decarboxylation Sig_Prod Spectrum B: NO C=O Band Amine Doublet (3300-3500 cm⁻¹) CO₂ Gas Band (2349 cm⁻¹) Products->Sig_Prod Generates

Caption: The degradation pathway shows the total loss of the diagnostic C=O signal and the emergence of amine doublets, a definitive "Fail" result.

Interpreting the Data

In a stability study (e.g., accelerated aging at 40°C/75% RH):

  • Pass: The C=O band integration remains >98% of T=0. The 2nd derivative shows a single minimum.

  • Fail:

    • Intensity Loss: C=O band diminishes.

    • Band Broadening: The appearance of a "shoulder" at ~1650 cm⁻¹ indicates amide formation (if reacting with other amines) or urea formation.

    • New Bands: Appearance of ~1600 cm⁻¹ (N-H scissoring of primary amines) confirms cleavage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for IR band assignment logic).
  • NIST Chemistry WebBook. Infrared Spectra of Carbamates. National Institute of Standards and Technology. Available at: [Link]

  • ACS Omega. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. American Chemical Society. Available at: [Link]

  • ResearchGate. Infrared spectrum of carbamic acid and ammonium carbamate. Available at: [Link][1]

  • Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

Sources

Comparative hydrolysis rates of N-methyl vs. N-H carbamates

Comparative Hydrolysis Rates: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -Methyl vs. -H Carbamates[1]

Executive Summary

The hydrolytic stability of carbamates (

  • 
    -H Carbamates (Unsubstituted, 
    
    
    ):
    Exhibit the fastest hydrolysis rates in alkaline media due to the rapid E1cB mechanism involving an isocyanate intermediate.
  • 
    -Methyl Carbamates (Monosubstituted, 
    
    
    ):
    Also hydrolyze via the E1cB mechanism , but typically at a slower rate than unsubstituted analogs. The electron-donating methyl group increases the pKa of the N-H bond, suppressing the formation of the reactive conjugate base.
  • 
    -Dimethyl Carbamates (Disubstituted, 
    
    
    ):
    Lack the N-H proton entirely. They are highly stable , hydrolyzing only via the slow
    
    
    mechanism
    (direct nucleophilic attack), often orders of magnitude slower than
    
    
    -H or
    
    
    -methyl variants.

Key Takeaway: For drug design, converting an


Mechanistic Deep Dive

The drastic difference in hydrolysis rates stems from the "Isocyanate Switch." The presence of an N-H proton allows the molecule to bypass the high-energy tetrahedral intermediate required for standard ester/amide hydrolysis.

The E1cB Mechanism (The "Fast" Pathway)

Applicable to:




This pathway is pH-dependent (specific base catalysis).

  • Deprotonation: Hydroxide removes the N-H proton, creating a resonance-stabilized anion.

  • Elimination (Rate-Limiting): The alkoxide group (

    
    ) is expelled, collapsing the anion into a highly reactive Isocyanate  (
    
    
    ).
  • Hydration: The isocyanate is rapidly attacked by water/hydroxide to form a carbamic acid, which spontaneously decarboxylates to the amine.

Why


-Methyl is Slower than 

-H:
positive inductive effect (+I)less acidic

The Mechanism (The "Slow" Pathway)

Applicable to:


  • Nucleophilic Attack: Hydroxide attacks the carbonyl carbon directly.

  • Tetrahedral Intermediate: A high-energy intermediate forms.

  • Collapse: The alkoxide leaves.[1] This pathway is sterically hindered and electronically unfavorable compared to isocyanate formation.

Mechanistic Visualization

The following diagram contrasts the two pathways. Note the divergence based on the N-substituent.

CarbamateHydrolysiscluster_legendMechanism KeySubstrateCarbamate SubstrateR-O-C(O)-NR'R''AnionConjugate Base (Anion)[R-O-C(O)-NR']⁻Substrate->AnionOH⁻ (Fast)Requires R''=HTetrahedralTetrahedral Intermediate(Slow Formation)Substrate->TetrahedralOH⁻ Attack(If R''≠H)IsocyanateIsocyanate IntermediateR'-N=C=OAnion->IsocyanateElimination of RO⁻(Rate Limiting)Products_E1cBAmine + CO₂ + AlcoholIsocyanate->Products_E1cBFast HydrationProducts_BAc2Amine + CO₂ + AlcoholTetrahedral->Products_BAc2CollapseLegend1Red Path: E1cB (N-H / N-Me) - FASTLegend2Yellow Path: BAc2 (N,N-diMe) - SLOW

Caption: Pathway divergence based on N-substitution. The E1cB route (Red) is accessible only to N-H and N-Methyl carbamates.

Comparative Performance Data

The following table summarizes kinetic parameters typically observed in phosphate buffer (pH 7–9) at 25°C.

Feature

-Unsubstituted (

)

-Methyl (

)

-Dimethyl (

)
Dominant Mechanism E1cB (Elimination)E1cB (Elimination)

(Substitution)
Relative Rate (

)
Fastest (Reference)Intermediate (10–100x slower)Slowest (>1000x slower)
pH Dependence Linear with

(log-linear)
Linear with

Linear with

pKa of N-H ~12–13~13–14 (Less acidic)N/A
Half-life (pH 7.4) Minutes to HoursHours to DaysWeeks to Months
Prodrug Utility Too unstable for systemic deliveryIdeal for controlled releaseToo stable for spontaneous release

Data Insight:

  • Carbaryl (

    
    -methyl): 
    
    
    days at pH 7, but drops to
    
    
    minutes at pH 9.
  • Unsubstituted analogs: Often hydrolyze too rapidly to isolate in basic buffers without immediate quenching.

Experimental Protocol: Kinetic Assessment

To rigorously determine the hydrolysis rate constants (

Reagents & Setup
  • Buffer Systems:

    • pH 6.0–8.0: Sodium Phosphate (50 mM).

    • pH 8.0–10.0: Sodium Borate (50 mM).

    • Note: Maintain constant ionic strength (

      
       M) using KCl to eliminate salt effects.
      
  • Stock Solution: Dissolve carbamate in Acetonitrile (ACN) at 10 mM.

  • Detection: HPLC-UV (C18 column) or UV-Vis Spectrophotometry (if the leaving group is chromogenic, e.g., p-nitrophenol).

Step-by-Step Workflow
  • Initiation:

    • Pre-incubate 10 mL of buffer at 37°C (thermostatted water bath).

    • Spike with 100 µL of carbamate stock (Final conc: 100 µM). Vortex for 5 seconds.

    • Critical: Keep organic cosolvent <1% to prevent solvent dielectric effects on the E1cB transition state.

  • Sampling (The Quench Method):

    • At defined intervals (

      
       min), withdraw 500 µL aliquots.
      
    • Immediate Quench: Transfer into a vial containing 500 µL of 1% Phosphoric Acid (pH ~2).

    • Why? Acidification protonates the intermediate anion, instantly halting the E1cB mechanism.

  • Analysis:

    • Inject quenched samples into HPLC.

    • Monitor the disappearance of the parent peak and the appearance of the hydrolysis product (e.g., phenol/alcohol).

  • Data Processing:

    • Plot

      
       vs. time.
      
    • The slope

      
      .
      
    • Repeat at 3 different pH values (e.g., 7.4, 8.0, 9.0).

    • Plot

      
       vs. pH.[2] A slope of 1.0  confirms specific base catalysis (E1cB or 
      
      
      ).
Validation: The Isocyanate Trap

To confirm the E1cB mechanism (distinguishing N-Me from N,N-diMe):

  • Protocol: Run the hydrolysis in the presence of excess primary amine (e.g., butylamine) instead of pure buffer.

  • Observation: If E1cB is active, the isocyanate intermediate will be trapped by the amine to form a urea derivative (

    
    ).
    
  • Result:

    • 
      -Methyl Carbamate 
      
      
      Urea formed (Positive for E1cB).
    • 
      -Dimethyl Carbamate 
      
      
      No Urea (Negative for E1cB).

References

  • Mechanisms of Carbam

    • Source: Williams, A., & Douglas, K. T. (Chemical Reviews).
    • Context: Defines the elimination-addition pathway for N-substituted carbam
    • (Canonical reference for E1cB mechanism).

  • Hydrolysis Kinetics of N-Methyl Carbam

    • Source: Aly, M. I., et al. (Pesticide Biochemistry and Physiology).
    • Context: Detailed kinetic data on Carbaryl and related N-methyl carbamates in alkaline media.[3]

  • Prodrug Stability: N-Alkyl vs N-H

    • Source: Rautio, J., et al.
    • Context: Discusses the use of N-substitution to tune prodrug half-lives.
  • Experimental Protocols for Kinetic Analysis

    • Source: Clemsom University / EPA Archives.
    • Context: Standard operating procedures for measuring hydrolysis r

Navigating the Labyrinth of "Difficult" Peptides: A Comparative Guide to Aggregation Suppression in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Pseudoproline Dipeptides versus Alternative Strategies

To the researchers, chemists, and pioneers in drug development, the synthesis of long and complex peptides is a familiar challenge. The intricate dance of amino acid coupling can often be disrupted by a formidable adversary: on-resin aggregation. This phenomenon, where growing peptide chains self-associate into intractable secondary structures, can lead to failed syntheses, diminished yields, and arduous purifications.[1] This guide provides an in-depth, experience-driven comparison of the foremost strategies to combat this issue, with a primary focus on the robust and widely adopted pseudoproline dipeptide methodology, while also exploring other effective alternatives.

The Aggregation Conundrum in Solid-Phase Peptide Synthesis (SPPS)

During SPPS, as the peptide chain elongates, it can fold back on itself or interact with neighboring chains, primarily through the formation of intermolecular hydrogen bonds. This process often results in the formation of stable β-sheet structures.[1] These aggregates can physically obstruct the N-terminal amine, hindering both the removal of the Fmoc protecting group and the subsequent coupling of the next amino acid.[1] The consequences are stark: incomplete reactions, the accumulation of deletion sequences, and a crude product of low purity that presents a significant purification challenge.

Certain sequences are notoriously prone to aggregation, particularly those rich in hydrophobic residues such as Val, Ile, Leu, and Phe. The prediction of these "difficult sequences" remains a significant challenge, making a proactive strategy for aggregation suppression a cornerstone of successful peptide synthesis.

The Gold Standard: Pseudoproline Dipeptides

Pseudoproline dipeptides have emerged as a powerful and reliable tool to mitigate aggregation during Fmoc-based SPPS.[2] These are dipeptide building blocks derived from Ser, Thr, or Cys residues, where the side chain is reversibly cyclized onto the backbone nitrogen, forming an oxazolidine (from Ser or Thr) or a thiazolidine (from Cys) ring.

Mechanism of Action: The "Kink" that Solubilizes

The efficacy of pseudoproline dipeptides lies in their ability to induce a conformational "kink" in the peptide backbone, akin to that introduced by a natural proline residue.[2] This structural disruption has a dual effect:

  • Disruption of Secondary Structures: The kink favors a cis-amide bond conformation over the typical trans conformation, which effectively breaks the regular hydrogen-bonding pattern required for the formation and propagation of β-sheets.[2]

  • Enhanced Solvation: By preventing aggregation, the peptide chains remain better solvated by the synthesis solvent (e.g., DMF), ensuring that the reactive sites are accessible for subsequent deprotection and coupling steps.[2]

The pseudoproline modification is temporary; the native Ser, Thr, or Cys residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[2]

cluster_0 Standard Peptide Chain Aggregation cluster_1 Pseudoproline Dipeptide Mechanism Peptide_Chains Growing Peptide Chains (Trans-amide bonds) H_Bonding Inter-chain Hydrogen Bonding Peptide_Chains->H_Bonding Beta_Sheet β-Sheet Formation (Aggregation) H_Bonding->Beta_Sheet Incomplete_Rxn Incomplete Coupling & Deprotection Beta_Sheet->Incomplete_Rxn Pseudoproline Incorporate Pseudoproline Dipeptide Kink Induces 'Kink' (Cis-amide bond) Pseudoproline->Kink Disruption Disruption of Secondary Structure Kink->Disruption Solvation Enhanced Solvation Disruption->Solvation Successful_Rxn Complete Coupling & Deprotection Solvation->Successful_Rxn

Figure 1: Mechanism of aggregation suppression by pseudoproline dipeptides.

Practical Guidelines for Incorporating Pseudoproline Dipeptides

Strategic placement of pseudoproline dipeptides is crucial for maximizing their effectiveness. Based on extensive empirical evidence, the following guidelines are recommended:

  • Optimal Spacing: To effectively disrupt secondary structure formation, pseudoproline dipeptides should be introduced approximately every 5-6 residues within the peptide sequence.

  • Proximity to Proline: A minimum of two amino acid residues should separate a pseudoproline from another pseudoproline or a natural proline residue.

  • Hydrophobic Regions: It is highly advantageous to place a pseudoproline dipeptide immediately before a known or suspected hydrophobic, aggregation-prone region of the peptide.

A Comparative Look at Alternative Aggregation Suppression Strategies

While pseudoproline dipeptides are a leading solution, a well-equipped peptide chemist should be aware of other available tools. The choice of strategy often depends on the specific peptide sequence and the nature of the aggregation problem.

StrategyMechanism of ActionApplicabilityAdvantagesDisadvantages
Pseudoproline Dipeptides Induces a backbone "kink", disrupting β-sheet formation.Sequences containing Ser, Thr, or Cys.Highly effective, predictable results, improves solubility.Limited to specific residues; introduced as a dipeptide.
Dmb/Hmb-Protected Amino Acids Reversible protection of the backbone amide nitrogen, preventing hydrogen bonding.Can be used with various amino acids, particularly Gly.Broadly applicable, effective at preventing aggregation.Can lead to slower and incomplete coupling of the subsequent amino acid.
Chaotropic Salts (e.g., LiCl, KSCN) Disrupts water structure and weakens hydrophobic interactions, interfering with hydrogen bonding.Can be added to the solvent during synthesis.Simple to implement, can be effective in some cases.May not be universally effective, can interfere with certain chemistries.
"Magic Mixture" Solvents A combination of DCM, DMF, and NMP (1:1:1) that enhances resin swelling and peptide solvation.[3]Can be used as the primary solvent system.Improves solvation of both the resin and the peptide chain.May not be sufficient for highly aggregating sequences.
Elevated Temperature/Microwave Provides energy to disrupt intermolecular hydrogen bonds and accelerate coupling kinetics.Can be applied to coupling and deprotection steps.Can significantly improve synthesis efficiency for difficult sequences.May increase the risk of side reactions like racemization if not carefully controlled.

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide in Manual SPPS
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, 1 x 6 min). Wash the resin thoroughly with DMF.

  • Pseudoproline Dipeptide Coupling:

    • In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (1.5-2 equivalents) and a coupling reagent such as HATU (1.5-2 equivalents) in DMF.

    • Add DIPEA (3-4 equivalents) to the activation mixture.

    • Immediately add the activated mixture to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative method (e.g., Kaiser test).

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps for the subsequent amino acids.

  • Cleavage and Deprotection: After completion of the synthesis, treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 1-2 hours. The pseudoproline moiety will be cleaved, regenerating the native amino acid.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

cluster_strategy Aggregation Suppression Strategy start Start SPPS of 'Difficult' Sequence deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 check_agg Monitor for Aggregation (e.g., resin shrinking, poor Kaiser test results) coupling1->check_agg incorp_pseudo Incorporate Pseudoproline Dipeptide check_agg->incorp_pseudo Aggregation Detected other_methods Employ Alternative: - Dmb/Hmb Amino Acid - Chaotropic Salts - Elevated Temperature check_agg->other_methods Aggregation Detected continue_synth Continue Chain Elongation check_agg->continue_synth No Aggregation incorp_pseudo->continue_synth other_methods->continue_synth final_cleavage Final Cleavage & Deprotection continue_synth->final_cleavage purification HPLC Purification final_cleavage->purification final_product Pure Peptide purification->final_product

Figure 2: General experimental workflow for SPPS of a difficult sequence.

Conclusion and Recommendations

The challenge of peptide aggregation is a significant, yet surmountable, hurdle in modern peptide synthesis. While several strategies exist, the incorporation of pseudoproline dipeptides stands out as a highly effective and reliable method for disrupting the formation of intractable secondary structures, particularly for sequences containing Ser, Thr, or Cys residues. Their ability to introduce a temporary, structure-breaking "kink" leads to improved solvation, more efficient coupling reactions, and ultimately, a higher purity crude product.

For sequences lacking the appropriate residues for pseudoproline incorporation, backbone protection with Dmb/Hmb-protected amino acids offers a robust alternative. Simpler, process-based modifications such as the use of chaotropic salts , specialized solvent mixtures , or elevated temperatures can also be beneficial, either alone or in combination with chemical strategies.

A thorough analysis of the peptide sequence, coupled with an understanding of the mechanisms behind these aggregation-suppressing tools, empowers the modern peptide chemist to proactively design synthesis protocols that navigate the complexities of "difficult" sequences, paving the way for the successful creation of novel and therapeutically relevant peptides.

References

  • Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. Retrieved from [Link]

  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? Retrieved from [Link]

  • ACS Omega. (2022, August 5). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Retrieved from [Link]

Sources

QC Testing Protocols for Amine-Functionalized Carbamate Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Amine-functionalized carbamate linkers (e.g., PABC, Val-Cit-PABC, or aliphatic carbamate chains) are the structural backbone of next-generation Antibody-Drug Conjugates (ADCs) and PROTACs. Their quality control (QC) presents a unique paradox: they must be chemically robust enough to survive conjugation and systemic circulation, yet possess the specific lability required for payload release (e.g., via 1,6-elimination).

The Solution: This guide rejects generic "purity only" certificates. Instead, it establishes a Functionality-First QC Framework . We compare high-fidelity absolute methods (qNMR) against high-throughput relative methods (Colorimetric Assays) and define a self-validating protocol that ensures your linker is not just pure, but chemically competent.

Comparative Analysis: Carbamate Linkers vs. Alternatives

Before detailing protocols, it is critical to understand why we test differently for carbamates compared to Amides or Esters.

FeatureAmine-Carbamate Linkers Amide Linkers Ester/Carbonate Linkers QC Implication
Hydrolytic Stability High (pH 4–9). Stable in plasma; susceptible to specific esterases (e.g., Ces1C in mice).Very High . Enzymatically stable unless specific peptide sequences are used.Low . Prone to spontaneous hydrolysis in plasma/buffer.Carbamates require specific esterase-mimicking stress tests, not just pH stress.
Release Mechanism Self-Immolative .[1] Often undergoes 1,6-elimination to release payload + CO₂.Peptidase Cleavage . Requires cathepsin/protease action.Hydrolysis . Non-specific degradation.QC must verify the integrity of the elimination spacer (e.g., benzyl ring).
Amine Reactivity Nucleophilic . Primary/Secondary amine for conjugation.N/A (Usually the formed bond).N/A .Critical QC Parameter: Free amine titer must be quantified exactly.

QC Protocol 1: Precise Amine Titer Determination

Objective: Quantify the "active" amine content available for conjugation. Purity by HPLC is insufficient because a linker can be "pure" but have a degraded or salt-blocked amine.

Method A: Quantitative NMR (qNMR) – The Gold Standard

Why: qNMR is a primary ratio method.[2] It does not require a reference standard of the linker itself, only a certified internal calibrant. It detects residual salts (acetate, formate) that colorimetric assays miss.

  • Internal Standard (IS): Maleic Acid (aqueous) or Dimethyl Sulfone (organic).

  • Solvent: DMSO-d6 or D₂O (depending on linker solubility).

  • Workflow:

    • Weigh ~10 mg Linker and ~5 mg IS (precision ±0.01 mg).

    • Dissolve completely in 600 µL deuterated solvent.

    • Acquire ¹H NMR (Relaxation delay D1 ≥ 30s to ensure full relaxation).

    • Integrate the unique linker signal (e.g., benzyl protons) vs. the IS signal.

Calculation:



Method B: Colorimetric TNBS Assay – The Routine Alternative

Why: High throughput for batch screening. Risk: False positives from other nucleophiles; interference from colored impurities. Protocol: React linker with 2,4,6-trinitrobenzenesulfonic acid (TNBS). Measure absorbance at 335 nm.

Comparative Verdict
  • Use qNMR for: Master lot release, reference standard characterization, and troubleshooting conjugation failures.

  • Use TNBS for: In-process checks and rough estimation.

QC Protocol 2: Purity & Impurity Profiling (HPLC-CAD vs. UV)

Objective: Detect non-chromophoric impurities (e.g., Boc-protected intermediates, aliphatic fragments) that UV detectors miss.

The Problem with UV

Many aliphatic carbamate linkers lack strong UV chromophores (like benzene rings). Relying solely on UV at 210 nm leads to baseline noise and missed impurities.

The Solution: Charged Aerosol Detection (CAD)

Mechanism: CAD detects all non-volatile analytes regardless of chemical structure. Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% B over 20 mins.

  • Detector: CAD (Nebulizer Temp: 35°C).

Data Output:

Method Sensitivity to Carbamate Sensitivity to Aliphatic Impurities Linearity
HPLC-UV (210 nm) Moderate Low/None High

| HPLC-CAD | High (Universal) | High | High (Quadratic fit often needed) |

QC Protocol 3: Stability Stress Testing (The "Self-Immolation" Check)

Objective: Verify the linker does not prematurely degrade (release payload) under storage conditions, while confirming it can degrade under trigger conditions (if applicable).

Diagram: PABC Linker Self-Immolation Pathway This diagram illustrates the mechanism we are validating. The QC test must ensure the "Spacer" is intact and the "Carbamate" is stable until the "Trigger" (Enzyme/pH) is applied.

G Linker Intact Linker (Prodrug) Intermediate Unstable Intermediate Linker->Intermediate Cleavage Trigger Trigger (Protease/pH) Trigger->Linker Release Released Payload (+ CO2 + Amine) Intermediate->Release 1,6-Elimination (Spontaneous)

Caption: Mechanism of self-immolative carbamate linker degradation. QC must verify stability against spontaneous 1,6-elimination.

Stress Test Protocol:

  • Hydrolytic Challenge: Incubate linker in buffers at pH 4.0, 7.4, and 9.0 for 24 hours at 37°C.

  • Analysis: Inject onto HPLC-UV/CAD.

  • Acceptance Criteria:

    • pH 7.4 (PBS): < 1% degradation (Simulates blood storage).

    • pH 4.0 (Acetate): < 2% degradation (Simulates lysosome stability without enzyme).

    • Serum Stability (Optional): Incubate in mouse vs. human plasma. Note: Carbamates are often unstable in mouse serum due to Ces1C esterase activity.

The "Self-Validating" QC Workflow

This decision tree guides the analyst through the logical sequence of testing.

QC_Workflow Start Start QC Identity 1. Identity Check (LC-MS + 1H NMR) Start->Identity Decision1 Structure Confirmed? Identity->Decision1 Purity 2. Purity Profiling (HPLC-CAD) Decision2 Purity > 95%? Purity->Decision2 AmineCheck 3. Amine Titer (qNMR) Decision3 Amine Content > 90%? AmineCheck->Decision3 Stability 4. Stress Test (pH 7.4 / 24h) Pass RELEASE BATCH Stability->Pass Stable Fail REJECT / RE-PURIFY Stability->Fail Degraded Decision1->Purity Yes Decision1->Fail No Decision2->AmineCheck Yes Decision2->Fail No Decision3->Stability Yes Decision3->Fail No

Caption: Logical QC decision tree ensuring identity, purity, functionality, and stability are sequentially validated.

References

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Source: Spectroscopy Europe [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (Discussion on Carbamate/PABC stability) Source: PMC / NIH [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (Reference for HPLC-Fluorescence derivatization methods) Source: Agilent / EPA [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (Stability and resonance structures) Source: Journal of Medicinal Chemistry / ACS [Link]

  • Applications of Hydrophilic Interaction Chromatography (HILIC) in Pharmaceutical Impurity Profiling. Source: MDPI [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Methylamino)ethyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as 2-(Methylamino)ethyl carbamate, is not merely a regulatory obligation but a cornerstone of responsible scientific conduct. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(Methylamino)ethyl carbamate, moving beyond rote instructions to explain the rationale behind each critical step. Our commitment is to empower your research with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal protocol is initiated, a thorough understanding of the potential hazards associated with 2-(Methylamino)ethyl carbamate is paramount. Based on data from related carbamate compounds, the primary hazards are summarized below.

Hazard ClassificationDescriptionPotential Consequences
Skin Corrosion/Irritation Causes skin irritation and potentially severe skin burns.[1][2][3]Chemical burns, redness, and pain upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe eye damage.[1][2][3]Irreversible eye damage if not promptly and properly treated.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or vapors.[4]Coughing, shortness of breath, and irritation of the respiratory tract.
Carcinogenicity Some carbamates are suspected of causing cancer.[5][6]Long-term or repeated exposure may increase the risk of cancer.

This table summarizes the potential hazards based on data for structurally similar carbamate compounds.

The carbamate functional group is susceptible to hydrolysis, especially under alkaline conditions, and can decompose at elevated temperatures. These chemical properties are central to the disposal strategies outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum recommended PPE for handling 2-(Methylamino)ethyl carbamate.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause severe eye damage.[3]
Hands Chemical-resistant gloves (e.g., Viton®, Butyl rubber).Prevents skin contact, which can lead to irritation or burns.[7]
Body A lab coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.[8]Necessary when handling the substance outside of a certified chemical fume hood or if dust/aerosols are generated.

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Inspect PPE for damage Don2 Don lab coat Don1->Don2 Don3 Don respirator (if required) Don2->Don3 Don4 Don eye and face protection Don3->Don4 Don5 Don gloves Don4->Don5 Doff1 Remove gloves Doff2 Remove lab coat Doff1->Doff2 Doff3 Remove face shield and goggles Doff2->Doff3 Doff4 Remove respirator (if required) Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Spill Management: A Calm and Calculated Response

In the event of a spill, a prepared and methodical response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as described in the previous section.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. For solid spills, gently cover the material to prevent dust from becoming airborne.[4]

  • Neutralize (if applicable and safe): For small spills, and only if you are trained to do so, you may consider neutralization. However, for most laboratory situations, mechanical cleanup is the safer initial approach.

  • Mechanical Cleanup: Carefully sweep or scoop up the absorbed or solid material and place it into a clearly labeled, sealed container for hazardous waste.[4] Avoid creating dust.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, gloves, and wipes, must be placed in the hazardous waste container.

  • Report the Incident: Follow your institution's protocols for reporting chemical spills.

Proper Disposal Procedures: A Multi-faceted Approach

The disposal of 2-(Methylamino)ethyl carbamate must be conducted in accordance with local, state, and federal regulations. The overarching principle is to render the chemical non-hazardous or to ensure its secure containment. The two primary recommended disposal pathways are chemical treatment (alkaline hydrolysis) and incineration.

Causality: Carbamates are esters of carbamic acid and are susceptible to base-catalyzed hydrolysis. A strong base, such as sodium hydroxide, will cleave the ester linkage, breaking the molecule down into less hazardous components: an alcohol, an amine, and carbonate. This method is often suitable for small quantities of the waste generated in a laboratory setting.

Step-by-Step Alkaline Hydrolysis Protocol:

  • Work in a Chemical Fume Hood: All steps must be performed in a certified chemical fume hood to avoid inhalation of any volatile compounds.

  • Prepare the Hydrolysis Solution: Prepare a 10% aqueous solution of sodium hydroxide (NaOH).

  • Dilute the Carbamate Waste: If the carbamate waste is concentrated, dilute it with a compatible solvent (e.g., water or an alcohol) to a concentration of approximately 5% before slowly adding it to the hydrolysis solution. This helps to control the rate of reaction and any potential exotherm.

  • Slowly Add Carbamate to Base: With constant stirring, slowly add the diluted carbamate solution to the sodium hydroxide solution. A 2:1 molar excess of NaOH to carbamate is recommended to ensure complete hydrolysis.

  • Monitor the Reaction: Allow the mixture to stir at room temperature for several hours. The completion of the reaction can be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to confirm the disappearance of the starting material.

  • Neutralize the Solution: Once the reaction is complete, carefully neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid). This should be done in an ice bath to control the heat generated.

  • Dispose of the Neutralized Solution: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it meets local wastewater discharge regulations. Always confirm your institution's specific policies.

Logical Relationship of Alkaline Hydrolysis:

Hydrolysis_Diagram Carbamate 2-(Methylamino)ethyl carbamate Waste Mixing Slow Addition with Stirring Carbamate->Mixing NaOH 10% Sodium Hydroxide Solution NaOH->Mixing Hydrolysis Hydrolysis Reaction (Room Temperature, several hours) Mixing->Hydrolysis Products Reaction Products: - 2-(Methylamino)ethanol - Sodium Carbonate - Water Hydrolysis->Products Neutralization Neutralization with Dilute Acid (pH 6-8) Products->Neutralization Final_Disposal Dispose According to Local Regulations Neutralization->Final_Disposal

Caption: Workflow for the alkaline hydrolysis of 2-(Methylamino)ethyl carbamate.

Causality: High-temperature incineration in a licensed hazardous waste facility is a definitive method for destroying organic compounds. The process breaks down the molecule into its constituent elements, which are then oxidized to simple, less harmful compounds like carbon dioxide, water, and nitrogen oxides.[9] This method is particularly suitable for larger quantities of waste or for materials that are not amenable to chemical treatment.

Procedural Steps for Incineration:

  • Package the Waste: Place the 2-(Methylamino)ethyl carbamate waste in a sealed, properly labeled container. The container must be compatible with the chemical and meet the requirements of your institution's hazardous waste program and the disposal facility.

  • Label the Container: The label must clearly identify the contents as "Hazardous Waste" and include the full chemical name: "2-(Methylamino)ethyl carbamate". Also, include the date and any other information required by your institution.

  • Segregate the Waste: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents and acids.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and transport of the waste to a permitted incineration facility.[3][10]

Disposal Decision Tree:

Disposal_Decision_Tree Start Waste 2-(Methylamino)ethyl carbamate Quantity Is the quantity small (<100g)? Start->Quantity Feasibility Is alkaline hydrolysis feasible in your lab? Quantity->Feasibility Yes Incineration Arrange for Professional Incineration Quantity->Incineration No Hydrolysis Perform Alkaline Hydrolysis Protocol Feasibility->Hydrolysis Yes Feasibility->Incineration No

Caption: Decision-making flowchart for selecting the appropriate disposal method.

Regulatory Compliance: A Non-Negotiable Aspect

The disposal of 2-(Methylamino)ethyl carbamate is governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[11] Carbamate wastes are often classified as hazardous waste. The EPA has established Best Demonstrated Available Technologies (BDAT) for the treatment of carbamate wastes, which include incineration and chemical oxidation.[12] It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable regulations.

Conclusion: A Culture of Safety

The proper disposal of 2-(Methylamino)ethyl carbamate is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate PPE, being prepared for spills, and following established disposal protocols, you contribute to a safer research environment for yourself and your colleagues. This guide provides a framework for these procedures, but it is the consistent and diligent application of these principles that builds a true culture of safety.

References

  • MSDS of tert-Butyl methyl(2-(methylamino)ethyl)carbamate. Available from: [Link]

  • Hazardous Waste Disposal Guide - Dartmouth College. Available from: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. Available from: [Link]

  • tert-Butyl methyl(2-(methylamino)ethyl)carbamate - PubChem. Available from: [Link]

  • (2-Aminoethyl)carbamic acid - PubChem. Available from: [Link]

  • Ethyl Carbamate - FDA. Available from: [Link]

  • Methomyl - NIOSH Pocket Guide to Chemical Hazards - CDC. Available from: [Link]

  • Requirements for Pesticide Disposal - US EPA. Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC. Available from: [Link]

  • EPA Hazardous Waste Codes - University of Maryland. Available from: [Link]

  • EPA HAZARDOUS WASTE CODES. Available from: [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Available from: [Link]

  • CARBAMATE Resistant O-Rings and Seals - Marco Rubber & Plastics. Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. Available from: [Link]

  • Pocket Guide to Chemical Hazards Introduction - NIOSH - CDC. Available from: [Link]

  • Chemical Compatibility Chart - Sterlitech Corporation. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.